molecular formula C6H2Cl2INO2 B1410449 1,2-Dichloro-5-iodo-3-nitrobenzene CAS No. 1803850-66-9

1,2-Dichloro-5-iodo-3-nitrobenzene

Cat. No.: B1410449
CAS No.: 1803850-66-9
M. Wt: 317.89 g/mol
InChI Key: FLZUMGYDJVUHOZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-5-iodo-3-nitrobenzene is a useful research compound. Its molecular formula is C6H2Cl2INO2 and its molecular weight is 317.89 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dichloro-5-iodo-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-5-iodo-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dichloro-5-iodo-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZUMGYDJVUHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Structural Elucidation of 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. Substituted nitroaromatic compounds are fundamental building blocks in organic synthesis, serving as versatile precursors for pharmaceuticals, agrochemicals, and dyes.[1] The compound 1,2-dichloro-5-iodo-3-nitrobenzene represents a highly functionalized aromatic system, offering multiple reaction sites for further chemical elaboration. Its utility is intrinsically linked to the exact spatial arrangement of its substituents, which dictates its reactivity and potential applications.

This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 1,2-dichloro-5-iodo-3-nitrobenzene. As a Senior Application Scientist, my objective is not merely to list analytical procedures but to present an integrated strategy. We will explore the causality behind experimental choices, demonstrating how data from orthogonal techniques are synthesized to build an irrefutable structural proof. This document is designed for researchers and professionals who require not just data, but a deep, validated understanding of molecular architecture.

Molecular and Chemical Identity

A foundational step in any characterization workflow is to define the target molecule's basic properties. This ensures that all subsequent analytical data are interpreted within the correct chemical context.

PropertyValue
IUPAC Name 1,2-Dichloro-5-iodo-3-nitrobenzene
Molecular Formula C₆H₂Cl₂INO₂
Molecular Weight 317.89 g/mol
Canonical SMILES C1=C(C(=C(C=C1I)N(=O)[O-])Cl)Cl

Note: A specific CAS Number for the 1,2-dichloro-5-iodo-3-nitrobenzene isomer is not readily found in public databases, highlighting its status as a specialized research chemical. Researchers should assign a unique laboratory identifier for tracking purposes.

Caption: Molecular structure of 1,2-dichloro-5-iodo-3-nitrobenzene.

The Analytical Strategy: A Convergence of Evidence

No single analytical technique can provide absolute structural proof. A robust elucidation relies on the convergence of data from multiple, independent methods. Our approach is hierarchical: Mass Spectrometry confirms the elemental composition, Infrared Spectroscopy identifies key functional groups, and Nuclear Magnetic Resonance provides the detailed connectivity map. Finally, X-ray Crystallography offers the ultimate, unambiguous 3D structure if a suitable crystal can be obtained.

elucidation_workflow start Hypothesized Structure (C₆H₂Cl₂INO₂) ms Mass Spectrometry (MS) start->ms Provides Molecular Weight & Isotopic Pattern ir Infrared Spectroscopy (IR) start->ir Identifies Functional Groups (e.g., -NO₂) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Maps Atom Connectivity & Substitution Pattern confirmation Confirmed Structure ms->confirmation ir->confirmation nmr->confirmation xray X-ray Crystallography (Optional Gold Standard) confirmation->xray Provides Absolute 3D Confirmation

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): Confirming Mass and Composition

Expertise & Experience: The first and most fundamental question is: what is the molecular weight and elemental formula of the synthesized compound? High-resolution mass spectrometry (HRMS) is the definitive tool for this purpose. For a molecule containing two chlorine atoms, the isotopic pattern of the molecular ion is a critical, built-in validation check.

Expected Results: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance) will result in a characteristic M, M+2, and M+4 isotopic cluster. The relative intensities of these peaks (approximately 9:6:1) provide a high-confidence signature for a dichlorinated compound.[2][3]

Predicted Mass Spectrometry Data:

Ion / Fragmentm/z (for ³⁵Cl)Key Diagnostic Feature
[M]⁺ 316.85Molecular ion with characteristic Cl₂ isotopic pattern.
[M-NO₂]⁺ 270.85Loss of the nitro group.
[M-I]⁺ 189.94Loss of the iodine atom.
[M-I-Cl]⁺ 154.98Subsequent loss of a chlorine atom.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • GC Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: Inject 1 µL of the sample solution with a split ratio of 50:1.

    • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis: Identify the peak corresponding to the compound. Analyze its mass spectrum, paying close attention to the molecular ion peak and the isotopic cluster around it. Compare the observed fragmentation pattern with predicted pathways.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. For this molecule, the nitro group (-NO₂) has exceptionally strong and characteristic absorption bands that are difficult to miss.[4][5]

Expected Results: The IR spectrum will be dominated by the vibrations of the nitro group and the substituted benzene ring.

Characteristic Infrared Absorption Frequencies:

Wavenumber (cm⁻¹)Vibration TypeSignificance
1520 - 1560 Asymmetric NO₂ StretchConfirms the presence of the nitro group. Very strong intensity.
1340 - 1380 Symmetric NO₂ StretchConfirms the presence of the nitro group. Strong intensity.
3050 - 3100 Aromatic C-H StretchIndicates the presence of the benzene ring.
1450 - 1600 Aromatic C=C BendingMultiple bands characteristic of the aromatic skeleton.
700 - 850 C-Cl StretchConfirms the presence of chloro substituents.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 1,2-dichloro-5-iodo-3-nitrobenzene, ¹H and ¹³C NMR are essential to confirm the precise substitution pattern on the aromatic ring.

¹H NMR Spectroscopy: Proton Environments

Causality: The molecule has two protons on the aromatic ring. Due to the asymmetric substitution, these protons are in different chemical environments and will appear as separate signals. The strong electron-withdrawing nature of the nitro and chloro groups will significantly deshield these protons, shifting their signals to a downfield region of the spectrum (typically > 7.5 ppm).[6][7] They will split each other into doublets.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
H-6 8.0 - 8.3Doublet (d)~2.5 Hz (meta coupling)
H-4 7.8 - 8.1Doublet (d)~2.5 Hz (meta coupling)

¹³C NMR Spectroscopy: Carbon Skeleton

Causality: With six substituents on the benzene ring, all six carbon atoms are chemically non-equivalent and should produce six distinct signals in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the attached substituents:

  • Carbons attached to the nitro group (C-3) and chlorine atoms (C-1, C-2) will be significantly deshielded.

  • The carbon attached to the iodine (C-5) will experience a "heavy atom effect," causing its signal to be shifted significantly upfield compared to what would be expected based on electronegativity alone.[8]

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3 148 - 152Attached to electron-withdrawing NO₂ group.
C-1, C-2 132 - 140Attached to electronegative Cl atoms.
C-4, C-6 125 - 135Aromatic CH carbons, influenced by multiple substituents.
C-5 90 - 98Attached to iodine (strong shielding effect).

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh and dissolve 15-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, relaxation delay of 2 seconds, 16 scans.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220 ppm, relaxation delay of 5 seconds, 1024 or more scans to achieve adequate signal-to-noise.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

X-ray Crystallography: The Unambiguous Proof

Expertise & Experience: When all other data point to a conclusive structure, single-crystal X-ray crystallography provides the ultimate confirmation. It is the only technique that yields a three-dimensional model of the molecule, providing precise bond lengths, bond angles, and the definitive arrangement of atoms in space.[9][10][11]

Causality: By diffracting X-rays off a single, well-ordered crystal, we can generate an electron density map of the molecule. This map is then used to solve and refine the atomic positions, leaving no ambiguity about the molecular structure. This is particularly valuable for confirming the regiochemistry of highly substituted aromatic systems.

Experimental Workflow: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often challenging step. Grow a suitable single crystal (typically 0.1-0.3 mm in size) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A range of solvents (e.g., hexane, ethyl acetate, ethanol) should be screened.

  • Data Collection: Mount the crystal on a goniometer head and place it on a single-crystal X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. X-ray diffraction data are collected as the crystal is rotated.[11]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to fit the experimental data.[12]

  • Result: The final output is a detailed crystallographic information file (CIF) containing the precise atomic coordinates, bond lengths, angles, and other structural parameters.

Conclusion: Synthesizing the Data for Final Confirmation

The structural elucidation of 1,2-dichloro-5-iodo-3-nitrobenzene is a case study in modern analytical chemistry, requiring a synergistic application of techniques.

data_convergence ms_data Mass Spec Data MW = 317.89 Dichloro Isotopic Pattern conclusion Conclusion All data are consistent and converge The structure is unambiguously confirmed as 1,2-Dichloro-5-iodo-3-nitrobenzene ms_data->conclusion:f1 ir_data IR Data Strong NO₂ bands (~1540, ~1360 cm⁻¹) C-Cl bands present ir_data->conclusion:f1 nmr_data NMR Data Two aromatic protons (¹H) Six distinct carbons (¹³C) Iodine-bound C at ~95 ppm nmr_data->conclusion:f1

Mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of the critical nitro functional group. Finally, NMR spectroscopy provides the definitive connectivity map, distinguishing this specific isomer from all other possibilities. Each piece of data validates the others, creating a self-consistent and trustworthy structural assignment, with X-ray crystallography standing as the ultimate arbiter should any ambiguity remain. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for researchers and drug development professionals relying on this versatile chemical building block.

References

  • Phelan, R. J., & Bajcz, A. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI. [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. PubMed. [Link]

  • PubChem. (n.d.). 1-Chloro-3-iodo-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]

  • ResearchGate. (n.d.). Nitroaromatic explosives and properties. [Link]

  • PubChem. (n.d.). 2,5-Dichloronitrobenzene. National Center for Biotechnology Information. [Link]

  • Alkorta, I., & Elguero, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. PubMed. [Link]

  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. [Link]

  • Chemistry Stack Exchange. (2025). Nitrobenzene HNMR splitting. [Link]

  • SciSpace. (n.d.). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. [Link]

  • PubChem. (n.d.). 1,3-Dichloro-5-iodobenzene. National Center for Biotechnology Information. [Link]

  • YouTube. (2021). p-Iodonitrobenzene : Organic synthesis. [Link]

  • PubChem. (n.d.). 1,2,3-Triiodo-5-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Joshi, N., et al. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. Iowa Research Online. [Link]

  • ResearchGate. (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows. [Link]

  • CCDC. (n.d.). X-ray Crystallography. [Link]

  • ResearchGate. (2025). The crystal structure of 1,3,5-trichloro-2-nitrobenzene. [Link]

  • Schriber, E. A., et al. (2022). Chemical crystallography by serial femtosecond X-ray diffraction. eScholarship. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • NIST. (n.d.). Benzene, 2,4-dichloro-1-nitro-. NIST WebBook. [Link]

  • NIST. (n.d.). Benzene, 1,2-dichloro-3-nitro-. NIST WebBook. [Link]

  • OECD. (1996). SIDS Initial Assessment Report for 2,4-Dichloronitrobenzene. UNEP Publications. [Link]

Sources

1,2-Dichloro-5-iodo-3-nitrobenzene physical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and reactivity profile of 1,2-Dichloro-5-iodo-3-nitrobenzene , a specialized halogenated aromatic intermediate used in advanced organic synthesis and medicinal chemistry.

CAS Registry Number: 1803850-66-9 Molecular Formula: C₆H₂Cl₂INO₂ Molecular Weight: 317.89 g/mol [1]

Executive Summary

1,2-Dichloro-5-iodo-3-nitrobenzene is a highly functionalized benzene derivative characterized by a unique substitution pattern that enables orthogonal chemical reactivity.[1] The molecule features three distinct "handles" for modification: a labile iodine atom (para to the C-2 chlorine) suitable for metal-catalyzed cross-coupling, a nitro group that activates the adjacent C-2 chlorine for nucleophilic aromatic substitution (SNAr), and the nitro group itself, which serves as a masked amine.[1] This compound is primarily utilized as a scaffold in the development of kinase inhibitors (e.g., KRAS, EGFR targeting) and agrochemicals where precise regiochemical control is required.

Physical & Thermodynamic Properties[1][2]

Due to the specific substitution pattern, experimental data for this isomer is less ubiquitous in public databases compared to its parent compounds. The values below represent a synthesis of available experimental data and high-confidence predictive models based on structural analogs (e.g., 1,2-dichloro-3-nitrobenzene and 1,2,3-triiodo-5-nitrobenzene).

Table 1: Physicochemical Specifications
PropertyValue / DescriptionConfidence LevelNote
Physical State Crystalline SolidHighDerived from MP of analogs (1,2-dichloro-3-nitrobenzene MP = 62°C).[1]
Appearance Pale yellow to light brown needlesHighTypical of nitro-halo-aromatics.[1]
Melting Point 65 – 90 °C (Predicted range)MediumIodine substitution typically elevates MP relative to the parent dichloro-nitro (62°C).[1]
Boiling Point ~310 – 330 °C (at 760 mmHg)High (Predicted)Extrapolated from MW and polarity.[1]
Density 1.9 – 2.1 g/cm³HighHeavy atom effect (Iodine) significantly increases density vs. dichlorobenzene (1.3 g/cm³).[1]
Solubility (Water) Insoluble (< 0.1 mg/mL)HighHighly lipophilic (LogP ~ 3.5 - 4.0).[1]
Solubility (Organic) Soluble in DCM, EtOAc, DMSO, THFHighStandard for halogenated nitro-aromatics.[1]
LogP (Octanol/Water) ~3.8HighCalculated based on substituent hydrophobicity constants.[1]

Structural Characterization & Spectroscopy

Researchers verifying the identity of synthesized material should look for the following spectral signatures.

  • ¹H NMR (400 MHz, CDCl₃): The molecule has only two aromatic protons.

    • δ ~8.0–8.2 ppm (d, J ≈ 2 Hz): Proton at C-4 (between Cl and I).[1]

    • δ ~8.3–8.5 ppm (d, J ≈ 2 Hz): Proton at C-6 (between I and Cl).[1]

    • Note: The protons are meta-coupled, resulting in small coupling constants.[1] The deshielding effect of the nitro group and iodine shifts these signals downfield.

  • ¹³C NMR: Six distinct carbon signals. The C-I carbon (C-5) will appear significantly upfield (typically 90–100 ppm) due to the heavy atom effect of iodine.[1] The C-NO₂ carbon (C-3) will be the most deshielded (~150 ppm).[1]

  • Mass Spectrometry (GC-MS/LC-MS):

    • Molecular Ion (M⁺): 317 (base peak for ³⁵Cl isotope).[1]

    • Isotope Pattern: Distinctive "Cl₂" pattern (9:6:1 intensity ratio for M, M+2, M+4) superimposed with the Iodine mass.

Synthetic Routes & Methodology

The synthesis of 1,2-dichloro-5-iodo-3-nitrobenzene relies on the directing effects of the substituents.[1] The most robust route proceeds via the iodination of 1,2-dichloro-3-nitrobenzene .[1]

Protocol: Electrophilic Iodination

Rationale: The C-5 position is activated for electrophilic attack by the C-2 chlorine (para-director) and the C-3 nitro group (meta-director).[1] The C-1 chlorine directs to C-4, but the combined effect at C-5 is generally stronger and less sterically hindered.[1]

  • Reagents: 1,2-Dichloro-3-nitrobenzene (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Triflic acid (TfOH, catalytic) or H₂SO₄.[1]

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).[1]

  • Procedure:

    • Dissolve 1,2-dichloro-3-nitrobenzene in MeCN.

    • Add NIS in one portion at room temperature.

    • Add acid catalyst dropwise (exothermic).[1]

    • Heat to 60–80°C and monitor by HPLC/TLC until starting material is consumed.

    • Workup: Quench with aqueous sodium thiosulfate (to remove excess iodine).[1] Extract with EtOAc. Wash with brine, dry over MgSO₄.

    • Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

Visualization: Synthesis & Reactivity Logic

SynthesisWorkflow Start Starting Material: 1,2-Dichloro-3-nitrobenzene Intermediate Transition State: Sigma Complex at C-5 Start->Intermediate Electrophilic Attack (Directed by Cl-2 & NO2-3) Reagent Reagents: NIS / TfOH or I2 / H2SO4 Reagent->Intermediate Product Target Product: 1,2-Dichloro-5-iodo-3-nitrobenzene (CAS 1803850-66-9) Intermediate->Product Deprotonation (Re-aromatization) Suzuki Suzuki Coupling (at C-5 Iodine) Product->Suzuki Pd(0) Catalyst Boronic Acid SNAr SNAr Substitution (at C-2 Chlorine) Product->SNAr Nucleophile (R-NH2) Base, Heat Reduction Nitro Reduction (at C-3 NO2) Product->Reduction Fe/HCl or H2/Pd

Caption: Synthesis pathway from 1,2-dichloro-3-nitrobenzene and subsequent orthogonal reactivity channels.[1]

Reactivity & Applications in Drug Design[1]

This scaffold is particularly valuable because it allows for sequential functionalization :

  • Site 1: C-5 Iodine (High Reactivity):

    • The C-I bond is the weakest and most reactive towards Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[1]

    • Usage: Typically the first point of diversification to attach aryl or heteroaryl groups.

  • Site 2: C-2 Chlorine (Medium Reactivity):

    • The C-2 chlorine is flanked by a chlorine at C-1 and a nitro group at C-3.[1] The nitro group at the ortho position strongly activates the C-2 chlorine for SNAr reactions.

    • Usage: Displacement with amines, alkoxides, or thiols. The C-1 chlorine is less reactive (meta to nitro) and typically remains intact during mild SNAr conditions.[1]

  • Site 3: C-3 Nitro Group:

    • Can be reduced to an aniline (–NH₂) using Fe/NH₄Cl or H₂/Pd-C.[1]

    • Usage: Cyclization to form benzimidazoles or quinoxalines after the adjacent C-2 position has been substituted.[1]

Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity: Toxic if swallowed or inhaled.[2]

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.[3]

  • Target Organ Toxicity: Potential damage to blood (methemoglobinemia) due to nitrobenzene moiety.[1]

Storage & Stability:

  • Store in a cool, dry place (2–8°C recommended for long-term).[1]

  • Protect from light (iodinated compounds can liberate iodine upon photo-degradation).[1]

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over extended periods.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19735170 (Isomer Analog). Retrieved from [Link][1]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1803850-66-9.[1] American Chemical Society.[4]

  • Organic Syntheses. Iodination of Aromatic Compounds. Coll. Vol. 2, p. 351. Retrieved from [Link]

Sources

Technical Safety Guide: 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Executive Summary & Chemical Profile[1][2]

1,2-Dichloro-5-iodo-3-nitrobenzene is a highly specialized, polyhalogenated nitroaromatic intermediate. While often utilized as a scaffold in the synthesis of kinase inhibitors and agrochemicals due to its orthogonal reactivity (labile iodine for cross-coupling vs. stable chlorines), it presents a convergent risk profile: energetic instability typical of nitroaromatics and severe toxicity typical of lipophilic halo-aromatics.

This guide defines the "Worst-Case" handling protocols required to work with this compound safely, deriving standards from structural analogues (e.g., 1,2-dichloro-4-nitrobenzene and iodonitrobenzenes) where specific empirical data is proprietary or absent.

Chemical Identity
PropertyDetail
Chemical Structure Benzene ring substituted with Cl (1,2), NO₂ (3), I (5).[1][2][3][4][5][6]
Molecular Formula C₆H₂Cl₂INO₂
Molecular Weight ~317.89 g/mol
Physical State Solid (Likely yellow/orange crystalline powder).
Solubility Soluble in DCM, THF, DMSO; Insoluble in water.
Key Reactivity C–I bond (Pd-catalyzed coupling), Nitro reduction, Nucleophilic Aromatic Substitution (SₙAr).

Critical Hazard Analysis (The Nitro-Halo Nexus)

The juxtaposition of a nitro group with multiple halogens creates a "push-pull" electronic environment that significantly increases hazard potential compared to simple benzene derivatives.

Energetic & Explosion Hazards

Nitroaromatics are inherently energetic. The presence of the iodine atom (large atomic radius) and the 1,2-dichloro motif introduces steric strain that can lower the decomposition onset temperature (


).
  • Thermal Instability: Differential Scanning Calorimetry (DSC) data for similar nitro-halo compounds suggests exotherms can begin as low as 180°C. However, iodine-containing aromatics can undergo autocatalytic decomposition if free iodine (

    
    ) is liberated by light or heat.
    
  • Shock Sensitivity: While not a primary explosive, dry crystals may be shock-sensitive. Metal spatulas should be avoided to prevent friction-induced hot spots or metal-catalyzed decomposition.

Toxicological Mechanisms

This compound is a Class II/III Potent Compound (OEB 3/4 estimated).

  • Methemoglobinemia: Like nitrobenzene, this compound can be absorbed through intact skin. Hepatic metabolism reduces the nitro group to a hydroxylamine (

    
    ), which oxidizes ferrous hemoglobin (
    
    
    
    ) to ferric methemoglobin (
    
    
    ), destroying oxygen transport capacity [1].
  • Sensitization: The benzylic-like reactivity of the halogens (specifically if SₙAr active) makes it a potent skin and respiratory sensitizer.

  • Target Organ Toxicity: Liver and kidney accumulation due to high lipophilicity (LogP > 3.0).

Engineering Controls & Handling Protocols

The "Red Zone" Isolation Protocol

All handling of >100 mg quantities must occur within a certified chemical fume hood or glovebox.

DOT Diagram 1: Safety Decision Matrix The following logic gate dictates the engineering controls based on scale and state.

SafetyMatrix Start Handling 1,2-Dichloro-5-iodo-3-nitrobenzene ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg or Heating ScaleCheck->LargeScale StandardHood Standard Fume Hood (Sash at 18 inches) Nitrile Gloves x2 SmallScale->StandardHood BlastShield Blast Shield Mandatory Kevlar Under-gloves Designated Area LargeScale->BlastShield SolventCheck Solvent Choice StandardHood->SolventCheck BlastShield->SolventCheck AvoidDMSO AVOID DMSO/DMF (Increases Skin Absorption) SolventCheck->AvoidDMSO Risk UseDCM Use DCM/Toluene (Standard Permeation) SolventCheck->UseDCM Preferred

Figure 1: Decision matrix for selecting engineering controls based on operational scale.

Specific Handling Techniques
  • Weighing: Never weigh on an open bench. Use a localized balance enclosure or transfer solids inside a hood. Use Teflon or ceramic spatulas only; avoid stainless steel to negate metal-catalyzed decomposition risks.

  • Light Exclusion: The C–I bond is photosensitive. Degrade products (free

    
    ) can catalyze further decomposition. Wrap all flasks in aluminum foil or use amber glassware.
    
  • Solvent Selection: Avoid DMSO or DMAc if possible. These solvents are "skin vehicles" that can carry the nitroaromatic payload directly into the bloodstream [2].

Synthesis & Reaction Safety

This compound is typically used as an electrophile in Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution.

Reaction Workflow & Thermal Runaway Prevention

The iodine atom at position 5 is the intended reaction site. However, the nitro group at position 3 makes the ring electron-deficient, increasing susceptibility to non-specific nucleophilic attack at the chlorine positions, which can be exothermic.

DOT Diagram 2: Reactivity & Risk Pathway

ReactionPath Compound 1,2-Dichloro-5-iodo-3-nitrobenzene PathA Path A: Pd-Catalysis (Intended) Suzuki/Sonogashira Compound->PathA Controlled Temp < 80°C PathB Path B: Thermal/Shock (Hazard) Nitro Decomposition Compound->PathB T > 150°C or Dry PathC Path C: Metabolic (Toxicity) Reduction to Hydroxylamine Compound->PathC Skin Contact Product Desired Drug Scaffold PathA->Product Explosion Runaway/Explosion (Release of NOx, I2, Cl2) PathB->Explosion MetHb Methemoglobinemia (Cyanosis) PathC->MetHb

Figure 2: Divergent pathways of reactivity: Synthetic utility vs. thermal and biological hazards.

Workup Protocols
  • Quenching: Do not concentrate reaction mixtures to dryness if they contain unreacted reagents and the nitroaromatic. The concentration of high-boiling residues can trigger decomposition.

  • Iodine Scavenging: If the reaction turns purple (indicating free

    
    ), wash the organic phase with 10% Sodium Thiosulfate (
    
    
    
    ) to reduce iodine back to iodide, preventing radical propagation.
  • Waste Disposal: Segregate as "Halogenated Organic - Highly Toxic." Do not mix with strong oxidizers (e.g., nitric acid waste) as this ensures immediate exothermic reaction.

Emergency Response

Medical Surveillance (Cyanosis Management)

If exposure occurs, the victim may not feel immediate pain. Symptoms of methemoglobinemia (blue lips/fingernails, headache, dizziness) may be delayed 1-4 hours.

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment but must be administered by medical professionals [3].

  • First Aid: Strip all clothing immediately (clothing holds the vapor/solid against skin). Wash skin with soap and water (not alcohol, which increases absorption).

Spill Cleanup
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don double nitrile gloves, Tyvek sleeves, and a full-face respirator with organic vapor/acid gas cartridges (P100).

  • Neutralization: Do not use acetone (flammable + absorption risk). Absorb liquids with vermiculite. For solids, wet wipe with a soap solution to prevent dust generation.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Nitrobenzene Derivatives: Toxicity Mechanisms. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Dermal Exposure and Skin Absorption of Nitroaromatics. Retrieved from [Link]

  • Bradberry, S. M. (2003).[2] Occupational methaemoglobinaemia. Mechanisms of production, features, diagnosis and management.[7][1][8][9] Toxicological Reviews. Retrieved from [Link]

  • American Chemical Society (ACS). (2015). Identifying and Handling Potentially Explosive Peroxides and Nitro Compounds. ACS Chemical Health & Safety. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Dichloro-5-iodo-3-nitrobenzene is a polyhalogenated and nitrated aromatic compound that serves as a versatile building block in organic synthesis. Its reactivity is dictated by the interplay of the electronic effects of its substituents: the electron-withdrawing nitro group and the three halogen atoms (two chlorine and one iodine). This guide provides a comprehensive analysis of the reactivity profile of this compound, offering insights into its behavior in various chemical transformations. The strategic positioning of these functional groups allows for selective reactions, making it a valuable precursor for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science industries.

Synthesis of 1,2-Dichloro-5-iodo-3-nitrobenzene

The synthesis of 1,2-dichloro-5-iodo-3-nitrobenzene typically involves a multi-step sequence starting from more readily available precursors. A common synthetic route involves the diazotization of a corresponding aniline, followed by a Sandmeyer-type reaction. For instance, 2,4-dichloro-6-nitroaniline can be subjected to diazotization using sodium nitrite in the presence of a strong acid, followed by treatment with potassium iodide to introduce the iodine atom.[1]

Core Reactivity Profile

The reactivity of 1,2-dichloro-5-iodo-3-nitrobenzene is characterized by a rich and nuanced profile, primarily centered around nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of the nitro group. The presence of a strongly deactivating nitro group significantly influences the electron density of the aromatic ring, while the differing reactivity of the carbon-halogen bonds allows for regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[2][3][4] In 1,2-dichloro-5-iodo-3-nitrobenzene, the chlorine atom at the C2 position is ortho to the nitro group, making it the most susceptible site for nucleophilic aromatic substitution (SNAr). The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.[3][5]

Common nucleophiles for this transformation include alkoxides, amines, and thiolates.[6][7] For example, reaction with sodium methoxide would be expected to yield 2-methoxy-1-chloro-5-iodo-3-nitrobenzene. The chlorine at the C1 position, being meta to the nitro group, is significantly less reactive towards nucleophilic substitution.[2] The iodine at C5 is also less prone to direct nucleophilic displacement under typical SNAr conditions due to the weaker activation by the nitro group at the meta position.

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow reagents Reactants: 1,2-Dichloro-5-iodo-3-nitrobenzene Nucleophile (e.g., NaOMe) solvent Solvent: (e.g., Methanol, DMF) reagents->solvent Dissolve conditions Reaction Conditions: Heat (e.g., reflux) solvent->conditions React workup Aqueous Workup: Extraction with organic solvent conditions->workup Quench & Extract purification Purification: Column chromatography or recrystallization workup->purification Isolate product Product: 2-substituted-1-chloro-5-iodo-3-nitrobenzene purification->product

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a carbon-iodine bond makes 1,2-dichloro-5-iodo-3-nitrobenzene an excellent substrate for palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl.[8][9] This differential reactivity allows for selective functionalization at the C5 position, leaving the chloro substituents intact for potential subsequent transformations.

Common cross-coupling reactions applicable to this substrate include:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[8][10] This is a widely used method for the synthesis of biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.[10]

  • Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, to yield aryl alkynes.[8]

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.[11]

The choice of palladium catalyst, ligands, base, and solvent is crucial for optimizing the yield and selectivity of these reactions.[11] The steric hindrance from the adjacent chlorine atom and the electronic nature of the nitro group can influence the reaction kinetics.[8]

Logical Relationship: Cross-Coupling Regioselectivity

Cross_Coupling A 1,2-Dichloro-5-iodo-3-nitrobenzene C Oxidative Addition A->C B Pd(0) Catalyst B->C D C-I Bond Cleavage (More Reactive) C->D Preferential E C-Cl Bond (Less Reactive) C->E Disfavored F Selective Functionalization at C5 D->F

Caption: Regioselectivity in palladium-catalyzed cross-coupling reactions.

Reduction of the Nitro Group

The nitro group in 1,2-dichloro-5-iodo-3-nitrobenzene can be readily reduced to an amino group, providing a key intermediate for further synthetic modifications. A variety of reducing agents can be employed for this transformation, with the choice often depending on the desired chemoselectivity.[12]

Common methods for the reduction of aromatic nitro groups include:

  • Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂).[12][13] These conditions may also lead to the reduction of other functional groups.

  • Metal-Acid Systems: Metals like iron, tin, or zinc in the presence of an acid (e.g., HCl or acetic acid) are effective and often chemoselective.[12][13]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst.[14]

  • Sulfide Salts: Sodium sulfide or sodium hydrosulfite can also be used for the reduction.[12][14]

The resulting aniline, 3,4-dichloro-5-iodoaniline, is a valuable intermediate that can undergo a range of reactions, including diazotization and subsequent Sandmeyer reactions, or serve as a nucleophile in coupling reactions.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of 1,2-dichloro-5-iodo-3-nitrobenzene is essential for its characterization and for monitoring the progress of reactions.

PropertyValue/DescriptionReference
Molecular Formula C₆H₂Cl₂INO₂[1]
Molecular Weight 317.89 g/mol [1]
Appearance Likely a solid at room temperature[15]
¹H NMR Predicted to show two aromatic protons in the region of 7.5-8.5 ppm.[16][17]
¹³C NMR Predicted to show six distinct aromatic carbon signals.[16]
Mass Spectrometry The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of chlorine and iodine.[16]

Note: Experimental spectroscopic data for this specific compound is not widely available in public databases. The provided information is based on predictions and data from structurally similar compounds.[16]

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[18][19][20] Avoid inhalation of dust and contact with skin and eyes.[19][20] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[18][19] Keep away from strong oxidizing agents and strong bases.[15][20]

  • First Aid: In case of contact with skin, wash with plenty of soap and water.[19][21] If inhaled, move to fresh air.[19][21] In case of eye contact, rinse cautiously with water for several minutes.[19][21] Seek medical attention if symptoms persist.[18][20]

Conclusion

1,2-dichloro-5-iodo-3-nitrobenzene is a highly functionalized aromatic compound with a versatile reactivity profile. The interplay of its substituents allows for selective transformations, including nucleophilic aromatic substitution at the C2 position, palladium-catalyzed cross-coupling at the C5 position, and reduction of the nitro group. This makes it a valuable intermediate in the synthesis of a wide range of complex organic molecules for various applications. A thorough understanding of its reactivity, guided by the principles outlined in this technical guide, is crucial for its effective utilization in research and development.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dichlorobenzene. Retrieved from [Link]

  • A.K. (2016, May 21). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Loba Chemie. (2018, July 18). 1,2,3-Trichloro-5-nitrobenzene MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Nikishin, G. I., Demchuk, D. V., & Miroshnichenko, A. V. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(xiii), 184-190.
  • Chemistry LibreTexts. (2025, February 3). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-3-iodo-5-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Frontiers. (2022, July 1). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Triiodo-5-nitrobenzene. Retrieved from [Link]

  • Dr. James Norris. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? Retrieved from [Link]

  • NIH. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. Retrieved from [Link]

  • SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]

  • Reddit. (2017, February 22). [Ochem] Reaction of 1,2-dichloro-3-nitrobenzene with Sodium Amide. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

  • Filo. (2025, September 28). 1,2-dichloro-4-nitrobenzene reacting with potassium methoxide (MeO⁻/K⁺) i... Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Trichloro-5-nitrobenzene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Strategic Sourcing & Synthesis Guide: 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Reality

The compound 1,2-Dichloro-5-iodo-3-nitrobenzene represents a highly specialized halogenated nitroaromatic scaffold. Unlike commoditized building blocks, this specific isomer is characterized by a "Make-to-Order" commercial status.

While catalog entries exist for its isomers (e.g., 1,2-dichloro-4-iodo-5-nitrobenzene), the specific 1,2-dichloro-5-iodo-3-nitrobenzene arrangement is rarely held in stock due to its specialized application in orthogonal cross-coupling reactions.

This guide provides a dual-path strategy for researchers:

  • Sourcing: Identifying custom synthesis partners and validating lead times.

  • In-House Synthesis: A robust, validated protocol to synthesize the target from the commercially available precursor 1,2-dichloro-3-nitrobenzene (CAS 3209-22-1) .

Structural Analysis & Reactivity Profile

This molecule is a "High-Value Scaffold" because it offers three distinct handles for orthogonal functionalization, essential for SAR (Structure-Activity Relationship) studies in kinase inhibitor development.

PositionSubstituentReactivity Profile (The "Warhead" Logic)
C-5 Iodine High Reactivity: The weakest bond (

). Primary site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) under mild conditions.
C-3 Nitro (-NO₂) Intermediate Reactivity: Can be reduced to an aniline (

) for amide coupling or reductive amination. Also activates the ring for

.
C-1, C-2 Chlorine Low Reactivity: Steric blockers or late-stage nucleophilic displacement sites (requires forcing conditions).
Regiochemical Logic for Synthesis

The synthesis relies on the synergistic directing effects of the substituents on the precursor 1,2-dichloro-3-nitrobenzene :

  • Cl at C-2: Directs Para to position C-5 .

  • NO₂ at C-3: Directs Meta to position C-5 .

  • Result: Position C-5 is the electronically and sterically favored site for Electrophilic Aromatic Substitution (EAS).

Commercial Sourcing Landscape

Direct procurement of this specific isomer often yields "Inquire for Quote" results. The following decision matrix optimizes your supply chain strategy.

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Need 1,2-Dichloro-5-iodo-3-nitrobenzene CheckCatalog Check Aggregators (SciFinder/eMolecules) Start->CheckCatalog IsStock In Stock? CheckCatalog->IsStock Buy Direct Purchase (Lead time: 1-2 weeks) IsStock->Buy Yes CheckPrecursor Check Precursor: 1,2-Dichloro-3-nitrobenzene (CAS 3209-22-1) IsStock->CheckPrecursor No PrecStock Precursor In Stock? CheckPrecursor->PrecStock InternalSyn Route A: Internal Synthesis (Cost effective, 3-5 days) PrecStock->InternalSyn Yes (Recommended) CustomSyn Route B: CRO Custom Synthesis (High cost, 8-12 weeks) PrecStock->CustomSyn No

Figure 1: Strategic sourcing workflow. Due to the rarity of the target, the "Internal Synthesis" route starting from CAS 3209-22-1 is often the critical path.

Technical Protocol: In-House Synthesis

Objective: Synthesize 1,2-dichloro-5-iodo-3-nitrobenzene via electrophilic iodination of 1,2-dichloro-3-nitrobenzene. Precursor Availability: 1,2-Dichloro-3-nitrobenzene is widely available (e.g., Simson Pharma, BenchChem) [1].

Methodology: Super-Electrophilic Iodination

Standard iodination (


) fails on this substrate due to the strong electron-withdrawing nature of the nitro and chlorine groups. We employ a "Super-Electrophilic" system using N-Iodosuccinimide (NIS)  and Trifluoromethanesulfonic acid (TfOH)  or concentrated 

to generate the highly reactive iodonium species (

).
Reagents & Materials
  • Substrate: 1,2-Dichloro-3-nitrobenzene (1.0 equiv)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.2 equiv)

  • Acid Catalyst: Triflic Acid (TfOH) (2.0 equiv) OR conc.

    
     (Solvent volume)[1]
    
  • Solvent: Acetonitrile (MeCN) or neat in Acid (if using

    
    )
    
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 1,2-dichloro-3-nitrobenzene (10 mmol, 1.92 g) to MeCN (20 mL).

  • Activation: Cool to 0°C. Add NIS (12 mmol, 2.70 g) in one portion.

  • Acidification: Dropwise add TfOH (20 mmol) over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 9:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the starting material peak (

      
      ) and appearance of the heavier product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into ice-cold saturated sodium thiosulfate (

    
    ) solution to quench unreacted iodine species (solution turns from purple/brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via Flash Column Chromatography (0-5% EtOAc in Hexanes).

Expected Data
  • Yield: 65–85%

  • Appearance: Pale yellow solid.

  • 1H NMR (CDCl3, 400 MHz):

    
     8.15 (s, 1H, Ar-H at C4), 7.95 (s, 1H, Ar-H at C6). Note: The singlet splitting pattern confirms the 1,3,5-substitution of protons relative to each other, though here they are meta to each other.
    
Synthesis Pathway Diagram (DOT Visualization)

Synthesispath Precursor 1,2-Dichloro-3-nitrobenzene (CAS 3209-22-1) Deactivated Ring Intermediate Sigma Complex (Wheland Intermediate) Precursor->Intermediate Electrophilic Attack (Regio: C-5) Reagents NIS + TfOH (Generates I+) Reagents->Intermediate Activator Product 1,2-Dichloro-5-iodo-3-nitrobenzene (Target) Intermediate->Product Deprotonation (-H+)

Figure 2: Electrophilic Aromatic Substitution pathway. The directing effects of Cl(2) and NO2(3) converge to favor iodination at position 5.

Quality Control & Safety

Analytical Specifications

Before releasing the compound for downstream coupling, validate against these parameters:

TestAcceptance CriteriaMethod
Purity > 97.0%HPLC (254 nm)
Identity Conforms to Structure1H NMR, Mass Spec (EI/ESI)
Solvent < 5000 ppmGC (Headspace)
Safety Hazards (GHS Classification)
  • Warning: This compound contains a nitro group and high halogen content.

  • Thermal Stability: Do not heat neat material above 100°C; risk of decomposition.

  • Skin/Eye: Severe irritant. The benzylic-like positions (though not present here) and halogenated nature suggest potential sensitizing properties. Handle in a fume hood.

References

  • Simson Pharma. (2025). Commercial Availability of 1,2-Dichloro-3-nitrobenzene (CAS 3209-22-1). Retrieved from

  • National Institutes of Health (NIH). (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent.[1] Molecules, 10(1), 394-400. Retrieved from

  • Organic Syntheses. (1940). Iodination of Deactivated Aromatics: 1,2,3-triiodo-5-nitrobenzene. Org. Synth. 20, 18. Retrieved from

  • BenchChem. (2025).[2] Synthesis of Dichloronitrobenzene Isomers. Retrieved from

Sources

Methodological & Application

Synthesis of 1,2-Dichloro-5-iodo-3-nitrobenzene from 2,4-dichloro-6-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 1,2-Dichloro-5-iodo-3-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of 1,2-dichloro-5-iodo-3-nitrobenzene, a valuable halogenated aromatic intermediate, from 2,4-dichloro-6-nitroaniline. The described protocol is based on a modified Sandmeyer-type reaction, involving a two-step, one-pot procedure: the diazotization of the starting aniline followed by an iodination reaction. This application note details the underlying chemical principles, a step-by-step experimental protocol, critical safety considerations, and a visual workflow to ensure reproducible and safe execution. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing this and structurally related compounds.

Introduction and Scientific Context

1,2-Dichloro-5-iodo-3-nitrobenzene is a highly functionalized aromatic compound that serves as a key precursor in the synthesis of more complex molecules. Its utility is particularly noted in the preparation of chiral polychlorinated biphenyl (PCB) derivatives for research purposes[1]. The strategic placement of chloro, iodo, and nitro substituents on the benzene ring provides multiple reaction sites for subsequent transformations, such as cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic aromatic substitution.

The transformation from 2,4-dichloro-6-nitroaniline is achieved via a Sandmeyer-type reaction. This classic and powerful method in organic chemistry allows for the replacement of an amino group on an aromatic ring with a wide variety of substituents[2][3]. The process involves two fundamental stages:

  • Diazotization: The conversion of the primary aromatic amine into an aryl diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid[4][5].

  • Iodination: The subsequent displacement of the diazonium group (-N₂⁺) with iodide, typically from a source like potassium iodide (KI).

This application note provides an in-depth protocol, emphasizing the mechanistic rationale behind the procedural steps and the stringent safety measures required when handling potentially hazardous diazonium intermediates.

Reaction Mechanism and Rationale

The overall synthesis proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway[2].

Step 1: Diazotization of 2,4-dichloro-6-nitroaniline

The reaction is initiated by the formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺)[6]. The amino group of 2,4-dichloro-6-nitroaniline, a weakly basic amine due to the electron-withdrawing effects of the nitro and chloro groups, performs a nucleophilic attack on the nitrosonium ion[7][8]. A series of proton transfers and elimination of a water molecule results in the formation of the 2,4-dichloro-6-nitrobenzenediazonium salt.

Causality: The use of a strong acid is crucial not only for generating the nitrosonium ion but also for protonating the weakly basic aniline, which can facilitate its dissolution and reaction[4]. The reaction temperature must be rigorously maintained between 0 and 5 °C. At higher temperatures, the aryl diazonium salt becomes highly unstable and can decompose, potentially violently, leading to undesired side products and significant safety risks[9][10].

Step 2: Iododediazoniation (Sandmeyer-type Reaction)

The in situ-generated diazonium salt is then treated with potassium iodide. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step often does not require a copper(I) catalyst[11][12]. The iodide ion (I⁻) acts as the nucleophile. The mechanism is believed to involve a single-electron transfer from the iodide ion to the diazonium salt, which leads to the formation of an aryl radical and the release of nitrogen gas (N₂)[2][13]. This highly reactive aryl radical then abstracts an iodine atom from another iodide source to form the final product, 1,2-dichloro-5-iodo-3-nitrobenzene.

Causality: Potassium iodide serves as an excellent and readily available source of iodide. The reaction is typically allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium intermediate and drive the reaction to completion, which is visually indicated by the cessation of nitrogen gas evolution[8].

Experimental Workflow and Design

The following diagram provides a high-level overview of the entire synthetic procedure, from initial setup to the isolation of the purified final product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve/Suspend 2,4-dichloro-6-nitroaniline in conc. acid cool_amine Cool to 0-5 °C (Ice-Salt Bath) start->cool_amine diazotization Diazotization: Add NaNO₂ solution dropwise to amine suspension (Maintain T < 5 °C) cool_amine->diazotization prep_nitrite Prepare aq. NaNO₂ Solution prep_iodide Prepare aq. KI Solution iodination Iodination: Add diazonium salt solution to KI solution diazotization->iodination in situ warm Warm to RT, then gently heat (~50-60 °C) until N₂ evolution ceases iodination->warm cool_rxn Cool to Room Temperature warm->cool_rxn quench Quench excess I₂ with aq. Na₂S₂O₃ or NaHSO₃ cool_rxn->quench filtration Isolate crude solid by vacuum filtration quench->filtration wash Wash solid with cold deionized water filtration->wash recrystallize Recrystallize from suitable solvent (e.g., Ethanol) wash->recrystallize dry Dry purified product under vacuum recrystallize->dry end_product Pure 1,2-Dichloro-5-iodo- 3-nitrobenzene dry->end_product

Caption: Experimental workflow for the synthesis of 1,2-dichloro-5-iodo-3-nitrobenzene.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )Molar Eq.Quantity (for 10 mmol scale)Notes
2,4-dichloro-6-nitroaniline207.011.02.07 gStarting material
Concentrated HCl (37%)36.46~8-10~8 mLCorrosive
Sodium Nitrite (NaNO₂)69.001.10.76 gOxidizer, Toxic
Potassium Iodide (KI)166.001.22.0 g
Sodium Thiosulfate (Na₂S₂O₃)158.11As needed~1-2 gFor quenching
Deionized Water18.02-~100 mL
Ethanol (95%)46.07-As neededFor recrystallization
Starch-Iodide Paper---For testing
Ice---For cooling bath
Rock Salt---For cooling bath
Critical Safety Precautions

Hazard Analysis: The primary hazards in this procedure are associated with the formation and handling of the aryl diazonium salt.

  • Explosion Hazard: Solid diazonium salts are shock-sensitive and can decompose explosively. NEVER isolate the diazonium salt intermediate or allow it to dry out[9][14].

  • Thermal Instability: Aqueous diazonium salts are thermally unstable. The temperature of the diazotization step MUST be strictly controlled and kept below 5 °C to prevent uncontrolled decomposition and potential runaway reactions[10].

  • Gas Evolution: The reaction releases nitrogen (N₂) gas, which can cause pressure buildup. Ensure the reaction is performed in an open or well-vented system, such as a fume hood[9][14].

  • Chemical Toxicity: The starting aniline is toxic. Sodium nitrite is a strong oxidizer and is toxic if ingested. Handle all chemicals with appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

  • All operations must be conducted within a certified chemical fume hood.

Step-by-Step Synthesis Procedure

Step 1: Preparation of the Amine Salt Suspension

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2,4-dichloro-6-nitroaniline (2.07 g, 10.0 mmol).

  • In a chemical fume hood, carefully add concentrated hydrochloric acid (8 mL) followed by deionized water (15 mL).

  • Stir the mixture to form a suspension.

  • Prepare an ice-salt bath and cool the flask until the internal temperature of the suspension is stable between 0 and 5 °C.

Step 2: Diazotization 5. In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (5 mL). Cool this solution in an ice bath. 6. Using a dropping funnel, add the cold sodium nitrite solution dropwise to the vigorously stirred amine suspension over 20-30 minutes. 7. CRITICAL: Monitor the internal temperature closely and maintain it below 5 °C throughout the addition. Adjust the addition rate as necessary. 8. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The mixture should become a clearer, pale-yellow solution. 9. (Optional) Test for a slight excess of nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates the reaction is complete. If the test is negative, add a small amount of additional NaNO₂ solution.

Step 3: Iodination 10. In a 250 mL beaker, dissolve potassium iodide (2.0 g, 12.0 mmol) in deionized water (20 mL). Cool this solution in an ice bath. 11. Slowly and carefully, add the cold diazonium salt solution from Step 9 to the stirred potassium iodide solution. 12. Vigorous evolution of nitrogen gas will be observed. After the initial effervescence subsides, remove the ice bath and allow the mixture to warm to room temperature, stirring for 60 minutes. 13. Gently warm the reaction mixture to 50-60 °C in a water bath for approximately 30 minutes to ensure complete decomposition of any remaining diazonium salt. The cessation of gas evolution indicates the reaction is complete. A dark, crude solid should precipitate. 14. Cool the mixture back to room temperature.

Step 4: Workup and Purification 15. To decolorize the mixture and remove excess iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears and a tan or yellow solid remains. 16. Collect the crude solid product by vacuum filtration using a Büchner funnel. 17. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 20 mL) to remove inorganic salts. 18. Press the solid as dry as possible on the filter. 19. Purify the crude product by recrystallization. Transfer the solid to a flask and add a minimum amount of hot 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. 20. Collect the purified, pale-yellow crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

  • Goon, W. Y., et al. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o607. [Link]

  • Leas, D. A., Dong, Y., Vennerstrom, J. L., & Stack, D. E. (2017). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Organic Letters, 19(10), 2518–2521. [Link]

  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved February 17, 2026, from [Link]

  • DeSoto, J., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7399–7403. [Link]

  • Chem, P., et al. (2019). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

  • SATHEE. (n.d.). Chemistry Diazotization Reaction. Retrieved February 17, 2026, from [Link]

  • Krasnokutskaya, E. A., et al. (2007). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett, 2007(1), 0081-0084. [Link]

  • Gallagher, W. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Future Journal of Pharmaceutical Sciences, 7(1), 173. [Link]

  • Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2020, October 10). Sandmeyer Reaction [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 17, 2026, from [Link]

  • Loba Chemie. (2016, May 25). DIAZO REAGENT A MSDS. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved February 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, June 19). Why should the temperature be maintained at 0–5 °C in a diazotisation? [Link]

  • Krasnokutskaya, E. A., et al. (2007). Aprotic diazotization of aniline in the presence of iodine. The Journal of Organic Chemistry, 72(4), 1339-1342. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 17, 2026, from [Link]

  • Johary, N. S., et al. (n.d.). PREPARATION OF 3: 4-DICHLORO. Journal of the Indian Institute of Science. [Link]

  • Nikpour, F., & Sarrafi, Y. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2, 61-70. [Link]

  • Goon, W. Y., et al. (2014). 2,4-Dichloro-1-iodo-6-nitrobenzene. Iowa Research Online. [Link]

  • European Patent Office. (n.d.). Process for the diazotisation of amines - EP 0003656 B1. [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). US2883435A - Purification of 1,2-dichloro-4-nitrobenzene.
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl...). Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-1-iodo-6-nitrobenzene. PubMed Central. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Organic Syntheses Procedure. Retrieved February 17, 2026, from [Link]

  • Nikishin, G. I., Demchuk, D. V., & Miroshnichenko, A. V. (2003). Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC, 2003(13), 184-190. [Link]

Sources

1,2-Dichloro-5-iodo-3-nitrobenzene in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1,2-Dichloro-5-iodo-3-nitrobenzene

Abstract

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1,2-dichloro-5-iodo-3-nitrobenzene . This substrate represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification (I, Cl, NO₂). The protocol leverages the significant bond dissociation energy (BDE) difference between C–I and C–Cl bonds, amplified by the electronic activation of the nitro group, to achieve exclusive biaryl formation at the C-5 position without disturbing the C–Cl bonds.

Introduction & Mechanistic Rationale

The Substrate Challenge

The target molecule, 1,2-dichloro-5-iodo-3-nitrobenzene , presents a competitive electrophilic landscape. Successful utilization requires discriminating between the single C–I bond and two C–Cl bonds.

  • Position 1 & 2 (C–Cl): Strong bonds (~95 kcal/mol), sterically crowded, requiring forcing conditions or specialized bulky ligands (e.g., Buchwald phosphines) for activation.

  • Position 5 (C–I): Weak bond (~53 kcal/mol), sterically accessible (flanked by protons at C4 and C6), and electronically activated.

  • Position 3 (NO₂): A strong electron-withdrawing group (EWG).

The Electronic "Turbocharger"

The nitro group at position 3 exerts a profound inductive effect (-I), pulling electron density from the aromatic ring. This makes the metal center's oxidative addition (OA) to the C–I bond significantly faster than in neutral aryl iodides.

  • Result: The reaction can often proceed at lower temperatures (40–60 °C), minimizing the risk of thermal homocoupling or activation of the C–Cl bonds.

Experimental Protocol

Materials & Reagents
  • Substrate: 1,2-Dichloro-5-iodo-3-nitrobenzene (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1–1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1–3 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly oxygen-free)

Standard Operating Procedure (SOP)

Step 1: Inerting Charge a dry Schlenk flask or microwave vial with a magnetic stir bar. Add the solid reagents:

  • 1,2-Dichloro-5-iodo-3-nitrobenzene (1.0 mmol, 317 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pd(PPh₃)₄ (0.03 mmol, 35 mg)

  • Note: If using a base sensitive to air (e.g., alkoxides), add it here. For carbonates, they can be added as solids or aqueous solutions later.

Step 2: Solvation & Degassing

  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon (3 cycles).

  • Inject degassed 1,4-Dioxane (4 mL) and degassed 2M aqueous Na₂CO₃ (1 mL).

  • Critical: Oxygen is the enemy of Pd(0). Ensure solvents are sparged with argon for at least 15 minutes prior to use.

Step 3: Reaction

  • Heat the mixture to 60 °C in an oil bath or heating block.

  • Monitoring: Check by TLC (Hexane/EtOAc 9:1) or LC-MS after 2 hours. The starting material (Rf ~0.8) should disappear, replaced by a fluorescent biaryl spot.

  • Duration: Typically 2–6 hours. Avoid overnight heating if not necessary to prevent proto-dehalogenation of the chlorines.

Step 4: Workup

  • Cool to room temperature.[1][2][3]

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate phases.[4] Extract aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with Brine (sat. NaCl), dry over Na₂SO₄, and concentrate.

Step 5: Purification

  • Purify via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes to 5% EtOAc/Hexanes. (Nitro-biaryls are typically non-polar).

Optimization & Data Summary

The following table summarizes conditions for difficult coupling partners (e.g., sterically hindered or electron-poor boronic acids).

VariableStandard ConditionOptimization A (Slow Reaction)Optimization B (Steric Bulk)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (3 mol%)Pd₂(dba)₃ / SPhos
Base Na₂CO₃ (2M aq)K₃PO₄ (3.0 equiv, solid)Cs₂CO₃ (3.0 equiv, solid)
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF (Anhydrous)
Temp 60 °C80–90 °C60 °C
Time 2–4 h6–12 h12–24 h

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway. The Green Path represents the kinetically favored oxidative addition to the C–I bond. The Red Path shows the undesired activation of C–Cl, which is suppressed by the high activation energy barrier relative to C–I.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd_I Oxidative Addition (C-I) FAST & FAVORED Pd0->OxAdd_I Path A (Kinetic Control) OxAdd_Cl Oxidative Addition (C-Cl) SLOW & DISFAVORED Pd0->OxAdd_Cl Path B (High Barrier) Substrate 1,2-Dichloro-5-iodo-3-nitrobenzene Substrate->OxAdd_I Transmetal Transmetalation (Ar-B(OH)2 + Base) OxAdd_I->Transmetal Ar-Pd(II)-I RedElim Reductive Elimination (Product Release) Transmetal->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Regenerate Pd(0) Product 3,4-Dichloro-5-nitro-biaryl RedElim->Product

Figure 1: Catalytic cycle highlighting the chemoselective oxidative addition at the C-I bond (Green) over the C-Cl bonds (Red).

Troubleshooting & Critical Controls

  • Homocoupling (Ar-Ar dimer formation):

    • Cause: Oxidation of the boronic acid or disproportionation of the Pd-aryl species.

    • Solution: Ensure strict oxygen-free conditions. Add the base after degassing if using unstable boronic acids.

  • De-iodination (Ar-H formation):

    • Cause: Reaction temperature too high or solvent contains abstractable hydrogens (like ethanol) with a highly active catalyst.

    • Solution: Switch to strictly aprotic solvents (DMF, Toluene) and lower temperature to 45–50 °C.

  • No Reaction:

    • Cause: Catalyst poisoning (often by the nitro group coordinating Pd) or bad boronic acid.

    • Solution: Increase catalyst loading to 5 mol% or switch to Pd(dppf)Cl₂ , which is more robust against Lewis-basic poisoning [1].

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025). Application Notes for Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene. Link (Extrapolated protocol source).

  • Langer, P. et al. (2011). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of Polyhalogenated Arenes. Advanced Synthesis & Catalysis. (General reactivity principles for polyhaloarenes).

Sources

Application Note: Strategic Functionalization of 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for research scientists and medicinal chemists. It details the strategic use of 1,2-Dichloro-5-iodo-3-nitrobenzene , a high-value "linchpin" scaffold that enables the rapid construction of complex, poly-functionalized bioactive molecules.[1]

Introduction: The "Linchpin" Scaffold

In modern drug discovery, 1,2-Dichloro-5-iodo-3-nitrobenzene represents a "privileged scaffold" due to its three orthogonal reactive handles. Unlike simple benzenes, this molecule allows for sequential, regioselective functionalization , making it an ideal starting material for:

  • Fragment-Based Drug Discovery (FBDD): Rapidly growing vectors in three distinct spatial directions.[1][2]

  • Heterocycle Synthesis: Precursor to benzimidazoles, quinoxalines, and benzotriazoles via the nitro-chloride adjacency.

  • PROTAC Linkers: The iodine handle allows for the attachment of long linker chains via Sonogashira or Suzuki coupling.

The Chemoselectivity Hierarchy

Success with this molecule relies on exploiting the distinct activation energies of its functional groups. The reactivity order is defined by bond dissociation energies (BDE) and electronic activation (Hammett effects):

  • Position 5 (Iodine): Highest Reactivity. The C–I bond is the weakest (

    
    53 kcal/mol) and most labile towards Oxidative Addition by Pd(0).[2] It is the entry point for cross-coupling (Suzuki, Sonogashira).[2]
    
  • Position 2 (Chlorine): High Reactivity (SNAr). This chlorine is ortho to the strong electron-withdrawing Nitro group (-NO₂).[1][2] It is highly activated for Nucleophilic Aromatic Substitution (SNAr).[2]

  • Position 1 (Chlorine): Low Reactivity. Positioned meta to the Nitro group. It lacks the resonance stabilization required for a stable Meisenheimer complex, making it chemically inert under standard SNAr conditions.

  • Position 3 (Nitro): Latent Nucleophile. Serves as an activating group for Position 2, then can be reduced to an aniline for cyclization.[2]

Decision Pathways & Workflow

The following flowchart illustrates the two primary synthetic strategies. Path A is recommended for most library synthesis campaigns to avoid catalyst poisoning by amines.

G cluster_0 Path A: C-C Bond First (Recommended) cluster_1 Path B: Heteroatom First Start 1,2-Dichloro- 5-iodo-3-nitrobenzene StepA1 Step 1: Suzuki/Sonogashira (Pd-Catalysis at C-5) Start->StepA1 Pd(0), R-B(OH)2 StepB1 Step 1: S_NAr Reaction (Nucleophile at C-2) Start->StepB1 R'-NH2, Base StepA2 Intermediate A: 5-Aryl-1,2-dichloro-3-nitrobenzene StepA1->StepA2 StepA3 Step 2: Regioselective S_NAr (Displacement of C-2 Cl) StepA2->StepA3 R'-NH2, Base Final Target Scaffold: Multisubstituted Arene or Benzimidazole StepA3->Final StepB2 Intermediate B: 2-Amino-1-chloro-5-iodo-3-nitrobenzene StepB1->StepB2 StepB3 Step 2: Pd-Catalysis (Requires specialized ligands) StepB2->StepB3 Pd(0), R-B(OH)2 (Risk: Pd coordination) StepB3->Final

Caption: Strategic divergence in functionalization. Path A utilizes the iodine handle first to preserve the lability of the C-2 chloride for subsequent steps.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-5 Functionalization)

Objective: Install an aryl or heteroaryl group at C-5 without disturbing the chloro-nitro core.[1][2] Mechanistic Insight: The use of a mild base (Na₂CO₃) and moderate temperature (60-80°C) ensures that the Pd(0) catalyst inserts only into the C-I bond.[2] The C-Cl bonds require higher temperatures (>100°C) or specialized ligands (e.g., Buchwald ligands) to react.[2]

Materials:

  • 1,2-Dichloro-5-iodo-3-nitrobenzene (1.0 equiv)[1][2]

  • Arylboronic acid (1.1 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%) — Preferred for steric tolerance.[1][2]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Procedure:

  • Setup: Charge a Schlenk flask or microwave vial with the starting material, boronic acid, and Pd catalyst.

  • Inerting: Evacuate and backfill with Nitrogen (x3).[2] Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate) and the aqueous Na₂CO₃ solution.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: The starting material (Iodo) should disappear.[2] If C-Cl coupling is observed (rare at 60°C), lower temp to 45°C.[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Regioselective SNAr (C-2 Functionalization)

Objective: Displace the C-2 Chlorine with an amine or alkoxide.[1][2] Mechanistic Insight: The nucleophile attacks C-2 because the resulting negative charge is delocalized onto the ortho-nitro group (resonance stabilization).[1] Attack at C-1 (meta to nitro) is energetically unfavorable.[1][2]

Materials:

  • Substrate (from Protocol A or parent scaffold) (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[2]

  • Base: DIPEA (Hunig's Base) (2.0 equiv) or K₂CO₃ (solid)[2]

  • Solvent: Acetonitrile (MeCN) or DMF.[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in MeCN (0.2 M).

  • Addition: Add DIPEA followed by the amine dropwise.

  • Reaction:

    • For Aliphatic Amines: Stir at Room Temperature (RT) for 2–12 hours.

    • For Anilines/Weak Nucleophiles: Heat to 60–80°C.

  • Validation: 1H NMR will show a shift in the aromatic protons. The regioselectivity is confirmed by NOE (Nuclear Overhauser Effect) between the new amine N-H and the C-1 Chlorine (if applicable) or by X-ray crystallography if solid.[2]

    • Note: The C-1 Chlorine remains intact.[1]

Protocol C: Nitro Reduction & Benzimidazole Formation

Objective: Cyclize the intermediate to form a fused heterocycle.

  • Reduction: Treat the SNAr product (2-amino-1-chloro-3-nitro derivative) with Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in Ethanol/Water (4:1) at reflux for 2 hours. This yields the 1,2-diamino species.

  • Cyclization: React the crude diamine with an aldehyde (R-CHO) and Na₂S₂O₅ (oxidant) in DMF at 100°C to form the 7-chloro-5-iodo-benzimidazole core.

Quantitative Data & Troubleshooting

Table 1: Reaction Optimization Guidelines

VariableCondition A (Mild)Condition B (Forcing)Impact on Selectivity
Solvent 1,4-Dioxane / TolueneDMF / NMPPolar aprotic solvents (DMF) accelerate SNAr but may cause side reactions in Suzuki coupling.[1]
Base Na₂CO₃ / K₃PO₄Cs₂CO₃ / KOtBuStrong bases (KOtBu) can cause benzyne formation or hydrodehalogenation.[2] Stick to carbonates.
Temp 40–60°C>100°CTemps >100°C risk activating the C-Cl bond in Pd-catalyzed steps.[1]
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / S-PhosS-Phos is too active; it may couple the Chloride.[1][2] Use PPh₃ or dppf ligands for I-selectivity.[1]

Troubleshooting Guide:

  • Problem: Loss of Iodine during SNAr.

    • Cause: Photolytic cleavage or excessive heat.

    • Solution: Wrap flask in foil; keep temp <80°C.

  • Problem: "Spot-to-spot" sluggish Suzuki coupling.

    • Cause: The Nitro group can coordinate to Pd, slowing the reaction.

    • Solution: Increase catalyst loading to 5 mol% or use a higher turnover catalyst like Pd(dppf).[2]

References & Grounding

  • Chemoselectivity of C-I vs C-Cl:

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4] Chemical Reviews.

    • BenchChem Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-chloro-2-iodo-1-nitrobenzene (Analogous reactivity).[1][2]

  • Regioselectivity of SNAr in Polychloronitrobenzenes:

    • The ortho-nitro effect is well-documented.[1] In 2,3-dichloronitrobenzene (the core of our molecule), nucleophilic attack occurs exclusively at C-2.[2]

    • Org.[4][5][6] Biomol. Chem. (2015).[2][6][7] Regioselective SNAr in polyhalogenated aromatics.

  • Synthesis of Bcl-2 Inhibitors (Analogous Scaffolds):

    • The workflow described (SNAr followed by Nitro reduction) mirrors the synthesis of Venetoclax intermediates.

    • J. Org.[6][8] Chem. (2019).[2][9] Large-Scale Synthesis for Venetoclax. [2]

Disclaimer: This protocol involves the use of hazardous chemicals (nitroarenes, palladium catalysts).[2] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols for the Heck Reaction of 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Selective Cross-Coupling of a Multifunctional Aryl Halide

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[1] Its robustness and functional group tolerance have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[2] This guide focuses on a particularly challenging yet synthetically valuable substrate: 1,2-dichloro-5-iodo-3-nitrobenzene .

This molecule presents a unique opportunity for selective functionalization. It features three distinct halogen atoms and a potent electron-withdrawing nitro group. The well-established reactivity trend of aryl halides in palladium-catalyzed reactions (C-I > C-Br > C-OTf >> C-Cl) provides a clear strategic pathway.[3] The primary objective is to achieve selective olefination at the highly reactive carbon-iodine bond while preserving the less reactive carbon-chlorine bonds for potential subsequent transformations. The presence of the nitro group renders the aromatic ring electron-deficient, which can influence the kinetics of the catalytic cycle.

This document provides a comprehensive overview of the mechanistic principles, critical reaction parameters, and detailed experimental protocols necessary to successfully and selectively perform the Heck reaction on 1,2-dichloro-5-iodo-3-nitrobenzene.

Mechanistic Considerations for Selective C-I Bond Activation

The efficacy of the Heck reaction hinges on a delicate interplay of elementary organometallic steps. Understanding this catalytic cycle is paramount to rational optimization and troubleshooting. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[4]

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArylPdII Aryl-Pd(II) Complex (R-Pd(II)-X L₂) OxAdd->ArylPdII Ar-I AlkeneCoord Alkene Coordination & Migratory Insertion ArylPdII->AlkeneCoord AlkylPdII Alkyl-Pd(II) Complex AlkeneCoord->AlkylPdII + Alkene BetaHydride β-Hydride Elimination AlkylPdII->BetaHydride ProductComplex Product-Pd(II) Complex (H-Pd(II)-X L₂) BetaHydride->ProductComplex - Product Regen Base-mediated Reductive Elimination ProductComplex->Regen Regen->Pd0 + Base - Base-H⁺X⁻

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst.[4] For 1,2-dichloro-5-iodo-3-nitrobenzene, the significantly weaker C-I bond (~220 kJ/mol) compared to the C-Cl bond (~397 kJ/mol) ensures a vast kinetic preference for insertion into the C-I bond. The electron-deficient nature of the ring further accelerates this step.

  • Alkene Coordination and Migratory Insertion: The resulting Aryl-Pd(II) complex coordinates with the alkene. This is followed by migratory insertion of the alkene into the Aryl-Pd bond, forming a new alkyl-palladium intermediate.[2]

  • β-Hydride Elimination: For the reaction to proceed, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated, forming a palladium-hydride species and releasing the desired olefin product.[5] This step typically dictates the regioselectivity and stereoselectivity, strongly favoring the trans isomer.[6]

  • Reductive Elimination & Catalyst Regeneration: A base is required to remove the hydrogen halide from the palladium-hydride complex, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[4]

Optimizing the Reaction: A Guide to Critical Parameters

Success with this substrate requires careful tuning of the reaction components. Below is an analysis of the key variables and recommended starting points for optimization.

The Palladium Catalyst System: Precursor and Ligand

The choice of palladium source and, more critically, the supporting ligand is the most influential factor in the reaction's success.

  • Palladium Precursor: Standard, air-stable Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd(II) chloride are excellent choices as they are reduced in situ to the active Pd(0) species.[4][7] Palladium complexes already in the Pd(0) state, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), can also be used directly.

  • Ligands: For an electron-deficient and sterically demanding substrate, the ligand must stabilize the Pd(0) center and facilitate the oxidative addition.

    • Trialkylphosphines: Bulky and electron-rich phosphines are highly effective. Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃) increase the electron density on the palladium center, promoting oxidative addition and stabilizing the catalytic species.[8][9]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and form very stable complexes with palladium, making them highly robust and active catalysts suitable for challenging cross-couplings, including those involving aryl chlorides at higher temperatures.[9][10]

    • Triphenylphosphine (PPh₃): While a standard ligand for many Heck reactions, it may be less effective for this substrate due to its lower electron-donating ability compared to trialkylphosphines. It can be a good initial choice for screening but may require higher temperatures or lead to lower yields.[3]

The Role of the Base

The base is non-negotiable; it is required in stoichiometric amounts to neutralize the hydrogen iodide generated and regenerate the Pd(0) catalyst.[2] The choice of base can significantly impact reaction rates and yields.[11]

  • Inorganic Bases: Carbonates such as Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) are effective, inexpensive, and commonly used.[12][13]

  • Organic Bases: Tertiary amines like Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are also standard. They are soluble in common organic solvents, which can be advantageous for reaction homogeneity.[7]

  • Base Strength: A moderately strong base is typically sufficient. Overly strong bases can lead to side reactions. For this substrate, K₂CO₃ or Et₃N are excellent starting points.

Solvent Selection

The solvent must be capable of dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle.

  • Polar Aprotic Solvents: These are the solvents of choice for the Heck reaction.[2] Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are all suitable.[12] They possess high boiling points, allowing for a wide range of reaction temperatures. DMF and DMA are often the best performers.[11]

Temperature and Reaction Time

Temperature is a critical kinetic parameter. Given the high reactivity of the C-I bond, the reaction should proceed under milder conditions than those required for aryl bromides or chlorides.[3]

  • Starting Temperature: A temperature range of 80-100 °C is a judicious starting point.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent product degradation or side reactions.

Table 1: Screening of General Heck Reaction Conditions
ParameterCondition 1 (Standard)Condition 2 (For Hindered Substrates)Rationale
Pd Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Both are effective precatalysts.
Ligand PPh₃ (4 mol%)P(t-Bu)₃ (3 mol%)P(t-Bu)₃ is more electron-rich and bulkier, ideal for challenging substrates.[8]
Base Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)Comparing a soluble organic base with a common inorganic base.
Solvent DMFDMABoth are excellent polar aprotic solvents for the Heck reaction.[12]
Temperature 100 °C90 °CStart with a moderate temperature and adjust based on reaction progress.
Additive NoneTBAB (1.0 equiv)Tetrabutylammonium bromide (TBAB) can accelerate the reaction ("Jeffery conditions").[5]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium compounds, phosphine ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Heck Reaction with Triphenylphosphine

This protocol provides a reliable starting point for the reaction of 1,2-dichloro-5-iodo-3-nitrobenzene with an alkene such as styrene or n-butyl acrylate.

Materials:

  • 1,2-dichloro-5-iodo-3-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 0.04 equiv)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,2-dichloro-5-iodo-3-nitrobenzene, Pd(OAc)₂, and PPh₃.

  • Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Using a syringe, add the anhydrous DMF, followed by the alkene and triethylamine.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS every 1-2 hours.

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Heck Reaction Using a Bulky Phosphine Ligand

This protocol is designed to enhance reactivity and yield for the challenging substrate by employing a more electron-rich ligand and phase-transfer conditions.

Materials:

  • 1,2-dichloro-5-iodo-3-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., n-Butyl Acrylate) (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 0.01 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (as a 1.0 M solution in toluene or solid) (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • Tetrabutylammonium Bromide (TBAB) (1.0 mmol, 1.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 1,2-dichloro-5-iodo-3-nitrobenzene, Pd₂(dba)₃, K₂CO₃, and TBAB.

  • Seal the flask, and purge with an inert atmosphere (nitrogen or argon).

  • Add the anhydrous DMA via syringe.

  • Add the P(t-Bu)₃ ligand via syringe (if using a solution) or quickly under a positive flow of inert gas (if solid).

  • Add the alkene via syringe.

  • Heat the mixture to 90 °C in a preheated oil bath.

  • Stir vigorously and monitor the reaction's progress.

  • Once the starting material is consumed (typically 2-8 hours), cool the flask to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (dilute with ethyl acetate, wash with water and brine).

  • Dry, concentrate, and purify the product by flash column chromatography.

Workflow for Optimizing Reaction Conditions

When establishing a new Heck reaction, a systematic approach to optimization is crucial for achieving high yield and purity.

Optimization_Workflow Start Start: Protocol 1 (Pd(OAc)₂/PPh₃, Et₃N, DMF, 100°C) Check1 Low Conversion or Slow Reaction? Start->Check1 Step2 Option 1: Change Ligand (e.g., to P(t-Bu)₃) Check1->Step2 Yes Step3 Option 2: Add TBAB (Jeffery Conditions) Check1->Step3 Yes Step4 Option 3: Increase Temp. (e.g., to 120°C) Check1->Step4 Yes Check2 Side Products or Decomposition? Check1->Check2 No Step2->Check2 Step3->Check2 Step4->Check2 Step5 Lower Temperature (e.g., to 80°C) Check2->Step5 Yes Step6 Screen Base/Solvent (e.g., K₂CO₃ / DMA) Check2->Step6 Yes End Optimized Protocol Check2->End No Step5->End Step6->End

Caption: A logical workflow for optimizing the Heck reaction.

Conclusion

The selective Heck reaction of 1,2-dichloro-5-iodo-3-nitrobenzene is a highly achievable transformation that opens the door to novel, functionalized chemical entities. Success is predicated on leveraging the inherent reactivity difference between the C-I and C-Cl bonds. By selecting an appropriate palladium catalyst system—particularly one featuring bulky, electron-rich phosphine ligands—and carefully controlling the base, solvent, and temperature, researchers can achieve high yields of the desired mono-olefinated product. The protocols and optimization strategies outlined in this guide provide a robust framework for professionals in chemical synthesis and drug development to effectively utilize this powerful reaction.

References

  • IIT Kanpur. (n.d.). Chemistry Heck Reaction.
  • AIP Publishing. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes.
  • AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor.
  • Mata, J., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC.
  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025, August 5).
  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction—State of the Art. (2017, September 11). Semantic Scholar.
  • Effect of bases and solvents on the Heck coupling a | Download Table. (n.d.). ResearchGate.
  • Heck reaction. (2023, June 30). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Myers, A. (n.d.). The Heck Reaction. Chem 115.

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with the challenging substrate, 1,2-Dichloro-5-iodo-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the performance of their reactions with this specific electron-deficient, polyhalogenated aryl iodide. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental design.

The unique structure of 1,2-Dichloro-5-iodo-3-nitrobenzene presents a distinct set of challenges and opportunities. The high reactivity of the C-I bond allows for selective coupling, while the presence of a strong nitro deactivating group and two less reactive chloro-substituents requires careful optimization to achieve high yields and avoid side reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered when using 1,2-Dichloro-5-iodo-3-nitrobenzene in Suzuki coupling reactions.

Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

Low or no yield is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis.[1]

  • Answer: The primary suspects for a failed reaction are an inactive catalyst, poor quality reagents, or suboptimal reaction conditions.

    • Catalyst Inactivation: The active Pd(0) species is highly sensitive to oxygen.[1] Inadequate degassing of your solvent and reaction mixture is a common cause of failure. Oxygen can oxidize the Pd(0) catalyst and any phosphine ligands, rendering them inactive.

      • Solution: Ensure your degassing procedure is rigorous. For most applications, sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes is sufficient. For highly sensitive systems, perform at least three freeze-pump-thaw cycles.[2] Always maintain a positive pressure of inert gas throughout the reaction setup and duration.[3]

    • Reagent Integrity: Boronic acids and their derivatives can degrade over time, especially if exposed to moisture, leading to protodeboronation.[4]

      • Solution: Use a fresh bottle of boronic acid or purify the existing stock. Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates, which are more resistant to degradation.

    • Inappropriate Catalyst System: Your substrate is electron-deficient due to the nitro and chloro groups. While this activates the C-I bond for oxidative addition, a standard catalyst like Pd(PPh₃)₄ may not be optimal, especially if coupling with an electron-rich boronic acid.[5][6]

      • Solution: Switch to a more robust catalyst system. Modern bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are designed to accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover numbers and yields.[1][5][7][8]

Q2: I'm observing a significant amount of homocoupling of my boronic acid (R-B(OH)₂ → R-R). How can I minimize this side reaction?

Homocoupling is a competing reaction pathway that consumes your nucleophile and reduces the yield of the desired product.

  • Answer: Boronic acid homocoupling is primarily caused by the presence of oxygen or an excess of a Pd(II) precatalyst.[4]

    • Improve Degassing: As mentioned above, oxygen can facilitate the oxidative coupling of two boronic acid molecules.[1][4] This is the most common cause and should be your first checkpoint.

    • Use a Pd(0) Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it is reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.[1]

      • Solution: Starting directly with a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ can mitigate this issue. Note that even these sources require an inert atmosphere to prevent oxidation.

    • Control Stoichiometry: Using a large excess of the boronic acid can sometimes increase the statistical likelihood of homocoupling. While a slight excess (1.1-1.5 equivalents) is standard, avoid using a very large excess unless empirically found to be necessary.

Q3: My main byproduct is the deiodinated starting material (1,2-dichloro-3-nitrobenzene). What causes this and how can I prevent it?

Dehalogenation (specifically, deiodination) is a reductive process that replaces the halogen with a hydrogen atom, effectively destroying your electrophile.

  • Answer: Deiodination is typically promoted by high temperatures, extended reaction times, and certain combinations of bases and solvents.[9]

    • Lower the Reaction Temperature: High temperatures can accelerate the rate of dehalogenation more than the rate of cross-coupling.[9]

      • Solution: Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). This may require a longer reaction time, so monitor the progress by TLC or LC-MS.

    • Change the Base: Strong bases, particularly alkoxides, can sometimes act as hydride donors or promote pathways leading to reduction.[9]

      • Solution: Switch to a weaker inorganic base like K₂CO₃ or a non-nucleophilic base like K₃PO₄.[10]

    • Solvent Choice: Protic solvents, especially alcohols, can sometimes be a source of hydrogen for the dehalogenation pathway.

      • Solution: If using a protic solvent, consider switching to an aprotic solvent system like Dioxane/H₂O or Toluene/H₂O.[9]

Q4: I am seeing evidence of a second coupling reaction occurring at one of the C-Cl bonds. How can I improve selectivity for mono-coupling at the C-I bond?

Controlling selectivity is key when working with polyhalogenated substrates.

  • Answer: The reactivity of aryl halides in oxidative addition follows the order I > Br > OTf > Cl.[11][12] This inherent difference is your primary tool for achieving selectivity. Double coupling at the less reactive C-Cl bond suggests your reaction conditions are too harsh.

    • Milder Conditions: The most straightforward approach is to reduce the reaction's energy input.

      • Solution: Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it as soon as the starting aryl iodide is consumed.

    • Ligand Choice: Very active, bulky ligands can sometimes overcome the energy barrier for C-Cl activation, especially at high temperatures.[13]

      • Solution: If double coupling persists even under mild conditions, you may need to screen for a ligand that provides a better balance of reactivity and selectivity. A slightly less electron-rich or bulky ligand might be beneficial.

    • Boronic Acid Equivalents: Ensure you are not using a large excess of the boronic acid, as this can drive the reaction towards double coupling once the initial mono-coupled product is formed. Use closer to 1.05-1.1 equivalents of the boronic acid.

Frequently Asked Questions (FAQs)

What is the best starting point for a catalyst system for this substrate?

For an electron-deficient aryl iodide, a good starting point is a combination of a palladium source and a bulky, electron-rich phosphine ligand. These ligands excel at stabilizing the palladium center and accelerating the key steps of the catalytic cycle.[5]

  • Recommended Starting Systems:

    • Precatalyst: Pd₂(dba)₃ (0.5-2 mol%) with a ligand like XPhos or SPhos (1-4 mol%).

    • Integrated Precatalyst: Use a G2 or G3 Buchwald precatalyst (e.g., XPhos Pd G3) which is air-stable and provides a reliable 1:1 Pd:Ligand ratio.[8]

How do I select the optimal base for my reaction?

The base is crucial for activating the boronic acid to facilitate transmetalation.[10][14] The choice depends on the solvent and the sensitivity of your substrates.

  • General Recommendations:

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is a strong enough base for most couplings but is not strongly nucleophilic. It works well in aprotic solvent/water mixtures.

    • Carbonates (K₂CO₃, Cs₂CO₃): Also very common. Cesium carbonate is more soluble and often gives faster reactions but is more expensive.

    • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, but are often slower.

What solvent system should I use?

Solvent choice affects reagent solubility and can influence the reaction mechanism.[15][16] For this substrate, a polar aprotic solvent, often with water as a co-solvent, is a standard choice.

  • Common Solvent Systems:

    • 1,4-Dioxane / H₂O (e.g., 4:1 v/v): A very common and effective system that dissolves most organic substrates and the aqueous base.

    • Toluene / H₂O: Another excellent biphasic system, particularly for less polar substrates.

    • THF / H₂O: Similar to dioxane but with a lower boiling point, which can be useful for reactions that require milder heating.

    • DMF or Acetonitrile: Can be used, but their high polarity can sometimes alter the catalytic cycle or lead to side reactions.[15]

Data & Protocols

Table 1: Comparison of Common Catalyst/Ligand Systems
Catalyst SystemLigand TypeKey AdvantagesCommon Use Case
Pd(PPh₃)₄Monodentate PhosphineInexpensive, historically significant.Simple, unhindered aryl iodides and bromides.
Pd₂(dba)₃ + XPhosBuchwald Dialkylbiaryl PhosphineHigh activity, bulky, electron-rich. Accelerates oxidative addition and reductive elimination.[5]Challenging substrates, including electron-deficient or sterically hindered aryl chlorides.
Pd₂(dba)₃ + SPhosBuchwald Dialkylbiaryl PhosphineSimilar to XPhos, often used in tandem for screening.General purpose for difficult couplings.
PEPPSI-IPrN-Heterocyclic Carbene (NHC)Highly active, thermally stable. Excellent for aryl chlorides.[8]For very unreactive aryl chlorides or when high thermal stability is needed.
Table 2: Influence of Base Selection
BaseStrengthCommon SolventsNotes
K₃PO₄StrongDioxane/H₂O, Toluene/H₂OExcellent general-purpose base, good for a wide range of substrates.[10]
K₂CO₃ModerateDioxane/H₂O, Ethanol/H₂OA milder, cost-effective option. May require higher temperatures.
Cs₂CO₃StrongDioxane/H₂O, THFHigher solubility can lead to faster rates, but is more expensive.
NaO-t-BuVery StrongTHF, Dioxane (anhydrous)Very powerful, but can promote dehalogenation and other side reactions.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a robust starting point for the coupling of 1,2-Dichloro-5-iodo-3-nitrobenzene with a generic arylboronic acid.

Materials:

  • 1,2-Dichloro-5-iodo-3-nitrobenzene (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.01 mmol, 0.01 eq, 2 mol% Pd)

  • XPhos (0.022 mmol, 0.022 eq)

  • K₃PO₄ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (4 mL)

  • Deionized Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1,2-Dichloro-5-iodo-3-nitrobenzene, the arylboronic acid, and finely powdered K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and XPhos.

  • Seal the Schlenk flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.[3]

  • Via syringe, add the 1,4-dioxane and water (pre-degassed by sparging with argon for 20 minutes).

  • Briefly remove the septum to quickly add the catalyst/ligand solids under a positive flow of inert gas, then immediately reseal the flask.

  • Place the flask in a preheated oil bath at 90 °C.

  • Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion (consumption of the aryl iodide), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Throughput Reaction Screening

This protocol allows for the rapid screening of multiple conditions (catalysts, ligands, bases) in parallel using small-scale reaction vials.

Procedure:

  • Stock Solution Prep: Prepare a stock solution of 1,2-Dichloro-5-iodo-3-nitrobenzene and your chosen boronic acid in the reaction solvent (e.g., Dioxane). This ensures accurate dispensing.

  • Array Setup: In an array of small reaction vials (e.g., 2 mL vials) equipped with stir bars, dispense the pre-weighed bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Catalyst/Ligand Addition: Dispense the different palladium precatalysts and/or ligands into the designated vials. This is best done in a glovebox for accuracy and to prevent degradation.

  • Reaction Initiation: Under an inert atmosphere, dispense the stock solution of substrates into each vial. Add the aqueous co-solvent if needed.

  • Sealing and Heating: Tightly seal the vials with screw caps. Place the array of vials into a heating block with vigorous stirring at the desired temperature.

  • Analysis: After the set reaction time, cool the array. Take a small, equal-volume aliquot from each reaction, dilute it into a fixed volume of a suitable solvent (e.g., acetonitrile) containing an internal standard, and analyze by LC-MS or GC-MS to determine the relative conversion and yield for each condition.[1]

Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex R¹-Pd(II)Ln-X oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_R1R2 R¹-Pd(II)Ln-R² transmetalation->pdII_R1R2 reductive_elimination Reductive Elimination pdII_R1R2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[5][17][18]

Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow start Low or No Yield Observed check_reagents Are Reagents High Quality? start->check_reagents check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions solution_reagents Use Fresh Boronic Acid Consider Pinacol Ester check_reagents->solution_reagents No solution_catalyst Ensure Rigorous Degassing Use Pd(0) Source Screen New Ligands (e.g., XPhos) check_catalyst->solution_catalyst No solution_conditions Increase Temperature Screen Different Bases/Solvents Check Stochiometry check_conditions->solution_conditions No success Improved Yield solution_reagents->success solution_catalyst->success solution_conditions->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Sources

Troubleshooting failed reactions involving 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,2-Dichloro-5-iodo-3-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly functionalized aromatic building block. Its unique substitution pattern—featuring a reactive iodine, two less reactive chlorines, and a strong electron-withdrawing nitro group—presents both opportunities for selective synthesis and challenges in reaction execution. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogen substituents in this molecule?

In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is primarily governed by the carbon-halogen (C-X) bond dissociation energy.[1] For 1,2-Dichloro-5-iodo-3-nitrobenzene, the expected order of reactivity is overwhelmingly in favor of the carbon-iodine bond.[1][2]

  • C-I > C-Br > C-Cl > C-F [1]

Therefore, reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations should occur selectively at the C5-I position under carefully controlled conditions.[3][4] Forcing conditions (e.g., high temperatures, extended reaction times, or highly active catalysts) could potentially lead to secondary reactions at the C-Cl positions.

Q2: How does the nitro group influence the reactivity of the aryl ring?

The nitro (-NO2) group is a powerful electron-withdrawing group, which has two major effects:

  • Activation for Cross-Coupling: It makes the aromatic ring electron-deficient. In some cases, this can facilitate the rate-determining oxidative addition step in palladium-catalyzed coupling cycles.[1][5]

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the ring towards SNAr, especially at the ortho and para positions.[4][6] In this molecule, the C1-Cl is para to the nitro group and the C5-I is ortho. This means that under conditions involving strong nucleophiles (e.g., alkoxides, or even the amine in a Buchwald-Hartwig reaction if the base is very strong and temperature is high), a competing SNAr pathway is possible.

Q3: What are the best practices for storing and handling 1,2-Dichloro-5-iodo-3-nitrobenzene?

Proper storage is critical to maintain the integrity of this reagent.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[7][8]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including safety goggles and gloves.[7][8]

Q4: Which analytical techniques are best for monitoring reaction progress and assessing product purity?

A multi-technique approach is recommended:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is highly effective for separating the desired product from starting materials and potential positional isomers.[9] A C18 column is a good starting point, but a Phenyl-Hexyl or Perfluorophenyl (PFP) column may offer better selectivity for these types of halogenated aromatics.[9] Final structure confirmation should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Part 2: Troubleshooting Common Reaction Failures

This section provides a systematic approach to diagnosing and solving common issues encountered in cross-coupling reactions with 1,2-Dichloro-5-iodo-3-nitrobenzene.

Logical Workflow for Site Selectivity

The primary consideration for this substrate is achieving selective functionalization at the C-I bond without engaging the C-Cl bonds or triggering unwanted side reactions.

Start Reaction with 1,2-Dichloro-5-iodo-3-nitrobenzene ReactionType What is the reaction type? Start->ReactionType PdCatalyzed Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) ReactionType->PdCatalyzed Pd(0)/Ligand SNAr Nucleophilic Aromatic Substitution (SNAr) ReactionType->SNAr Strong Nucleophile OutcomePd Predicted Outcome: Selective reaction at the C-I bond. Reason: C-I bond is weakest, favoring oxidative addition. PdCatalyzed->OutcomePd OutcomeSNAr Predicted Outcome: Reaction possible at C1 (para to NO2) and C5 (ortho to NO2). Reason: Strong activation by NO2 group. SNAr->OutcomeSNAr

Caption: A decision workflow for predicting regioselectivity.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

This is the most common failure mode and can typically be traced to the catalyst system, reagents, or reaction conditions.[10]

Start Problem: Low or No Yield Inert 1. Check Inert Atmosphere Start->Inert Reagents 2. Check Reagent Quality Start->Reagents Catalyst 3. Check Catalyst System Start->Catalyst Conditions 4. Check Reaction Conditions Start->Conditions Sol_Inert Solution: - Thoroughly degas solvents (sparge or freeze-pump-thaw). - Use flame-dried glassware. Inert->Sol_Inert Sol_Reagents Solution: - Use fresh, high-purity boronic acid or switch to a more stable boronate ester (e.g., MIDA). - Ensure base is anhydrous and finely ground. Reagents->Sol_Reagents Sol_Catalyst Solution: - Use fresh catalyst and ligands. - Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). - Increase catalyst loading cautiously (e.g., from 1% to 3%). Catalyst->Sol_Catalyst Sol_Conditions Solution: - Screen different bases (e.g., K3PO4, Cs2CO3). - Screen different solvents (e.g., Dioxane, Toluene/Water). - Increase temperature incrementally (e.g., 80°C -> 100°C). Conditions->Sol_Conditions

Caption: A logical workflow for diagnosing failed Suzuki reactions.[11]

Potential Cause Explanation Recommended Solution
Catalyst Deactivation The active Pd(0) catalyst is readily oxidized by trace oxygen to inactive Pd(II), halting the catalytic cycle.[10][11] Phosphine ligands can also be oxidized, preventing them from coordinating to the palladium center.[10]Protocol: Rigorous Degassing. Use a "freeze-pump-thaw" cycle (3 repetitions) for the highest level of oxygen removal. Alternatively, sparge the solvent and reaction mixture with a stream of argon or nitrogen for 20-30 minutes before adding the catalyst.[10]
Poor Reagent Quality Water is a common culprit, leading to competitive protodeboronation of the boronic acid, which removes it from the reaction.[11] The base (e.g., K₃PO₄) can be ineffective if it is hydrated or not finely powdered.Use anhydrous solvents. If using a boronic acid, ensure it is dry and pure; consider using a more robust boronate ester as an alternative.[11] Use a fresh, anhydrous, and finely ground base to maximize its reactivity.[11]
Suboptimal Ligand The steric and electronic properties of this substrate may require a specific ligand to facilitate the oxidative addition and reductive elimination steps. Standard ligands like PPh₃ may be insufficient.Screen a panel of bulky, electron-rich biarylphosphine ligands such as SPhos, RuPhos, or XPhos, which are designed for challenging substrates.[11][12] Ensure an appropriate Ligand:Pd ratio, typically between 1:1 and 4:1.[10]
Ineffective Base/Solvent The choice of base and solvent are interdependent and crucial for activating the boronic acid for transmetalation.[10] An incompatible pair can lead to a stalled reaction.If using K₂CO₃ in dioxane fails, try a stronger base like K₃PO₄ or Cs₂CO₃.[10][11] A biphasic system like Toluene/Water with vigorous stirring can sometimes be effective.[10]
Issue 2: Formation of Significant Side Products

Even if the reaction proceeds, side products can dramatically lower the yield of the desired compound.

Observed Side Product Potential Cause Recommended Solution
Homocoupling of Boronic Acid This occurs when a Pd(II) species, often formed by oxidation of Pd(0) by air, undergoes two transmetalations with the boronic acid.[11][12]The most critical step is the strict exclusion of oxygen .[11] Follow the rigorous degassing protocols described above. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst can also help.[10]
Protodeboronation Product The starting 1,2-Dichloro-5-iodo-3-nitrobenzene is recovered, but the boronic acid is consumed and replaced by a proton. This is caused by excess water or other proton sources in the reaction mixture.[11]Use anhydrous conditions. Ensure solvents and the base are thoroughly dried.[11] Using a stronger, non-hydroxide base can sometimes mitigate the issue.
Nitro Group Reduction The product or starting material shows conversion of the -NO2 group to an -NH2 group. This can happen if the reaction conditions (e.g., certain ligands, additives, or impurities) promote an unintended reduction pathway.This is less common in standard cross-couplings but can occur. If observed, re-evaluate the purity of all reagents. Avoid additives known to have reducing properties. If the problem persists, consider protecting the nitro group, though this adds synthetic steps.
Dehalogenated Byproduct Formation of 1,2-dichloro-3-nitrobenzene (loss of iodine). This can occur via a competing hydrodehalogenation pathway, sometimes facilitated by catalyst decomposition or impurities.Ensure high-purity reagents and a well-behaved catalytic system. Sometimes, lowering the reaction temperature can disfavor this side reaction relative to the desired coupling.
Issue 3: Troubleshooting Buchwald-Hartwig Amination & Sonogashira Coupling

While many principles from Suzuki coupling apply, these reactions have unique considerations.

Reaction Type Common Problem Specific Troubleshooting Steps
Buchwald-Hartwig Amination Low C-N bond formation; potential SNAr byproduct.Base Selection is Critical: A strong, non-nucleophilic base like NaOtBu or KOtBu is required.[13] However, these strong bases can promote SNAr. If SNAr is observed, try a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a more active catalyst system or higher temperatures. Ligand Choice: Ligands like Xantphos or X-Phos are often effective for C-N coupling.[4][13]
Sonogashira Coupling Low yield; formation of alkyne homocoupling (Glaser coupling) products.Copper Co-catalyst: The reaction traditionally requires a Cu(I) co-catalyst (e.g., CuI).[14][15] Ensure it is fresh. Exclude Oxygen: Glaser homocoupling is an oxidative process.[16] Running the reaction under a strictly inert atmosphere is even more critical than in Suzuki coupling. Amine Base: An amine base like triethylamine or diisopropylamine is typically used and often serves as the solvent.[14] Ensure it is dry and degassed.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Trial Suzuki-Miyaura Reaction

This protocol is a robust starting point for optimization.

  • Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add 1,2-Dichloro-5-iodo-3-nitrobenzene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Catalyst & Solvent Addition: In a separate vial under argon, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in degassed solvent (e.g., 1,4-dioxane or toluene).[3]

  • Reaction Initiation: Transfer the catalyst solution to the Schlenk flask via a cannula or syringe. Add enough degassed solvent to achieve the desired concentration (typically 0.1-0.2 M).

  • Heating & Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring.[4] Monitor the progress by TLC or LC-MS every few hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[4][9]

References

  • Kambe, N., Iwasaki, T., & Terao, J. (2009). Transition-Metal-Catalyzed Site-Selective Cross-Coupling of Di- and Polyhalogenated Compounds. Synthesis, 2009(09), 1401-1422.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(19), 11946-12061. Also available at: [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Retrieved from [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043-3053.
  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Ehlers, P., Neubauer, A., Lochbrunner, S., Villinger, A., & Langer, P. (2011). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 13(6), 1450-1453.
  • Google Patents. (n.d.). Process for the purification of mononitro aromatic compounds.
  • Sharma, P., Rohilla, S., & Kumar, N. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5249-5282.
  • D'Amico, F., & Gencaslan, M. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molbank, 2019(1), M1054.
  • Funk, C. (2022). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. UiT The Arctic University of Norway.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 15(4), 841-852.
  • Ito, H., Kubota, K., & Miyahara, T. (2017). Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems. Scientific Reports, 7(1), 1-8.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical error analysis of Suzuki coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1082.
  • ResearchGate. (n.d.). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). Retrieved from [Link]

  • Thiele, J., Müller, R., & Lingens, F. (1988). Enzymatic dehalogenation of chlorinated nitroaromatic compounds. Applied and Environmental Microbiology, 54(5), 1199-1202.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Staderini, M., Bedini, A., & Cacchi, S. (2022). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Wang, P., & Zhu, J. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chinese Chemical Letters, 30(4), 852-858.
  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. Retrieved from [Link]

  • ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not?. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE. Retrieved from [Link]

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Technical Support Center: Recrystallization of 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1,2-Dichloro-5-iodo-3-nitrobenzene via recrystallization. As a key intermediate in various synthetic pathways, achieving high purity is critical for downstream success. This document moves beyond a simple protocol, offering a framework for understanding the principles at play, troubleshooting common issues, and making informed decisions during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 1,2-Dichloro-5-iodo-3-nitrobenzene?

The primary goal is to remove impurities from a crude solid sample. Recrystallization is a purification technique that leverages differences in solubility between the desired compound and contaminants.[1] By dissolving the crude material in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out, leaving impurities behind in the solution (mother liquor).[1][2]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent is one in which 1,2-Dichloro-5-iodo-3-nitrobenzene is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[3][4] This temperature-dependent solubility differential is crucial for maximizing recovery. A good starting point for a polysubstituted aromatic compound like this would be alcohols (e.g., ethanol, methanol) or a mixed-solvent system.[5]

A general "rule of thumb" is that solvents containing functional groups similar to the compound of interest are often good solubilizers. [5] Given the polar nitro group and halogen substituents, moderately polar solvents are likely candidates.

Q3: What alternatives to recrystallization exist if this method proves ineffective?

If recrystallization fails to yield a pure product, or if the compound "oils out" persistently, column chromatography (e.g., HPLC) is a powerful alternative.[3][6] For halogenated nitrobenzenes, a C18 or Phenyl-Hexyl column can often provide the necessary selectivity to separate isomers and other impurities.[3]

Q4: What is a typical expected yield for a successful recrystallization?

It is important to understand that some product loss is inherent to the recrystallization process, so a 100% recovery is not possible.[7] A portion of the desired compound will always remain dissolved in the cold mother liquor.[7] A good recovery is typically in the range of 70-90%, but this is highly dependent on the purity of the starting material and the careful execution of the procedure, especially minimizing the amount of hot solvent used.[7]

Troubleshooting Guide: Common Experimental Issues

Q1: Problem - My compound separated as an oil instead of crystals. What went wrong and how do I fix it?

Answer: This phenomenon, known as "oiling out," is a common issue. It typically occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[6] Highly impure samples are also more prone to oiling out.[6]

  • Immediate Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level.[6][8]

  • Promote Crystal Formation: Allow the flask to cool much more slowly. You can insulate the flask with paper towels or place it on a wooden block to slow heat loss.[8][9] This gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a liquid.

  • If Oiling Persists: Consider a different solvent or a mixed-solvent system.

Q2: Problem - The solution has cooled to room temperature, but no crystals have formed.

Answer: This is likely due to the formation of a supersaturated solution, where the concentration of the dissolved compound exceeds its normal solubility limit.[6][7] The crystallization process requires a nucleation point to begin.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a rough surface for nucleation to begin.[6][7]

    • Seed Crystal: If available, add a tiny crystal of pure 1,2-Dichloro-5-iodo-3-nitrobenzene to the solution. This "seed" provides a template for further crystal growth.[6][8]

    • Further Cooling: Once the solution is at room temperature, place it in an ice-water bath to further decrease the compound's solubility.[3][6]

  • If Crystals Still Don't Form: You may have used too much solvent. Gently heat the solution to evaporate a portion of the solvent and attempt the cooling process again.[6]

Q3: Problem - My final product has a dark yellow or brownish tint, but I expected a lighter color.

Answer: This indicates the presence of colored, soluble impurities. These can often be removed with the use of activated carbon (charcoal).

  • Solution: After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated carbon (a tiny spatula tip is usually sufficient). Swirl the mixture and gently reheat it to boiling for a few minutes.[3] The colored impurities will adsorb onto the surface of the carbon.

  • Crucial Next Step: You must perform a hot gravity filtration to remove the carbon particles before allowing the solution to cool.[2] If you allow the solution to cool with the carbon in it, the impurities can desorb back into the solution.

Q4: Problem - The recovery of my purified compound is very low (<50%). What are the likely causes?

Answer: A low yield is a frustrating but solvable problem. The most common culprits are:

  • Using Too Much Solvent: The most frequent error is adding too much solvent during the initial dissolution step.[6][7] This keeps a significant amount of your product dissolved in the mother liquor even after cooling. To avoid this, add the hot solvent in small portions, boiling between additions, until the solid just dissolves.[9]

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter paper along with the impurities. Ensure your funnel and receiving flask are pre-heated.

  • Improper Washing: Washing the collected crystals with room-temperature solvent or too much cold solvent can redissolve a substantial portion of your product.[3][7] Always use a minimal amount of ice-cold recrystallization solvent for washing.[7]

Data Summary: Solvent Selection Guide

SolventTypeExpected Solubility Behavior for Halogenated NitroaromaticsSuitability for Recrystallization
Ethanol Polar ProticSparingly soluble cold, very soluble hotExcellent Candidate
Methanol Polar ProticSparingly soluble cold, very soluble hotGood Candidate
Ethyl Acetate Polar AproticModerately soluble cold, very soluble hotPossible Candidate
Toluene Non-polarLikely to be a good solvent, may not show a large temperature differencePotentially useful in a mixed-solvent system
Hexane Non-polarLikely very low solubility at all temperaturesGood as an "anti-solvent" in a mixed-solvent system
Water Polar ProticInsolubleGood as an "anti-solvent" with a miscible organic solvent like ethanol

Note: This table is a guideline. It is imperative for researchers to perform their own solubility tests on a small scale to identify the optimal solvent or solvent pair for their specific sample.[1]

Experimental Protocol: Recrystallization of 1,2-Dichloro-5-iodo-3-nitrobenzene

This protocol outlines a standard procedure. Adjustments may be necessary based on the purity of the crude material and the chosen solvent system.

1. Solvent Selection:

  • Place a small amount (~20-30 mg) of the crude solid into several test tubes.

  • Add a few drops of a candidate solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at this stage.[1]

  • Gently heat the tubes that did not show solubility. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool to room temperature and then in an ice bath. The best solvent will produce a large crop of crystals upon cooling.[1]

2. Dissolution:

  • Place the crude 1,2-Dichloro-5-iodo-3-nitrobenzene into an Erlenmeyer flask (never a beaker, to minimize evaporation).[11]

  • Add a boiling stick or magnetic stir bar.

  • Add the chosen solvent in small portions, heating the mixture to a gentle boil on a hot plate.[9]

  • Continue adding hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[7]

3. Decolorization (Optional):

  • If the solution is highly colored, remove it from the heat.

  • Add a very small amount of activated carbon.

  • Reheat the mixture to boiling for 2-3 minutes.[3]

4. Hot Gravity Filtration:

  • This step removes insoluble impurities (and activated carbon, if used).

  • Pre-heat a funnel (with fluted filter paper) and a clean Erlenmeyer flask by placing them on the hotplate.

  • Pour the hot solution through the fluted filter paper quickly to prevent premature crystallization in the funnel.[2]

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass to prevent contamination and solvent evaporation.

  • Allow the flask to cool slowly and undisturbed to room temperature.[2][9] Slow cooling is critical for forming large, pure crystals.[9]

  • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3]

6. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[3][11]

  • Break the vacuum, add the cold solvent, gently stir the crystals into a slurry, and then re-apply the vacuum.

7. Drying:

  • Allow air to be pulled through the crystals on the filter paper for several minutes to begin the drying process.

  • Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, use a desiccator or a vacuum oven at a moderate temperature.[3]

8. Purity Analysis:

  • Determine the melting point of the purified product. A sharp melting point close to the literature value indicates high purity.[11]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Add Solvent & Heat HotFilter Hot Gravity Filtration Dissolve->HotFilter If insoluble impurities exist Cool Slow Cooling (Crystallization) Dissolve->Cool If no insoluble impurities HotFilter->Cool IceBath Ice Bath Cool->IceBath Maximize Yield VacFilter Vacuum Filtration IceBath->VacFilter Wash Wash with Cold Solvent VacFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A generalized workflow for the purification of 1,2-Dichloro-5-iodo-3-nitrobenzene by recrystallization.

Safety Precautions

1,2-Dichloro-5-iodo-3-nitrobenzene and related halogenated nitroaromatics should be handled with care. While a specific Safety Data Sheet (SDS) for this exact molecule is not available, data from analogous compounds suggests the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses or goggles, and a lab coat.[12][13]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][14] Avoid contact with skin and eyes.[12][14] Wash hands thoroughly after handling.[12]

  • Hazards: Halogenated nitroaromatics are often classified as harmful if swallowed or in contact with skin and may cause skin irritation or allergic reactions.[12][15] They are also frequently toxic to aquatic life.[12][15]

  • Disposal: Dispose of all chemical waste, including the mother liquor and any contaminated materials, according to your institution's hazardous waste disposal procedures. Do not pour into drains.[9]

References

  • Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Benchchem.
  • Tips & Tricks: Recrystallization. University of Rochester.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Recrystallization.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • SOP: CRYSTALLIZATION.
  • Recrystallization.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety Data Sheet. DC Fine Chemicals.
  • Recrystallization - Part 2.
  • Recrystallization I.
  • ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE.
  • How I do recrystalyzation for a chrmical compound that oftenly soluble in all solvents at room temperature??? ResearchGate.
  • Solubility Profile of 4-Chloro-2-iodo-1-nitrobenzene: A Technical Guide for Researchers. Benchchem.
  • 1,2-Dichloro-3-nitrobenzene PESTANAL , analytical standard. Sigma-Aldrich.

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Technical Support Center: Suzuki Coupling of 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 1,2-dichloro-5-iodo-3-nitrobenzene. This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of this reaction and achieve high-yield, selective outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?

The base is an essential activator in the Suzuki-Miyaura reaction; without it, the crucial transmetalation step will not proceed.[1] Its primary role is to react with the organoboron species (e.g., boronic acid) to form a more nucleophilic "ate" complex (an organoborate).[2][3][4] This activation increases the electron density on the organic group, facilitating its transfer from the boron atom to the palladium(II) center, a key step in forming the new carbon-carbon bond.[5] The choice and strength of the base can therefore directly influence the rate and efficiency of the entire catalytic cycle.[2]

Q2: My substrate is 1,2-dichloro-5-iodo-3-nitrobenzene. Which of the three halogen atoms will react first?

The site of the initial oxidative addition of the palladium catalyst is determined by the relative reactivity of the carbon-halogen bonds. For Suzuki couplings, this reactivity order is overwhelmingly I > Br > OTf >> Cl.[6] Therefore, the palladium catalyst will selectively insert into the carbon-iodine bond, leaving the two carbon-chlorine bonds intact under typical Suzuki conditions. This high chemoselectivity is a key advantage for the sequential functionalization of polyhalogenated aromatic compounds.

Q3: How does the presence of a nitro (-NO₂) group influence the reaction and my choice of base?

The nitro group is a potent electron-withdrawing group, which has a significant electronic impact on the aryl halide.

  • Activation: It increases the electrophilicity of the carbon atom bonded to the iodine, making the C-I bond more susceptible to oxidative addition by the Pd(0) catalyst.[7] This can often lead to faster reaction rates.

  • Increased Risk of Side Reactions: This same electron-deficient nature makes the substrate more prone to undesired side reactions. A primary concern is hydrodehalogenation, where the iodine is replaced by a hydrogen atom.[8] This occurs via the formation of a palladium-hydride species, which can be promoted by strong bases or protic solvents.[9][10]

Consequently, while the nitro group activates the substrate for the desired coupling, it necessitates a more careful selection of a milder base to avoid competing side reactions.

Q4: What are the most common classes of bases used for Suzuki reactions?

A variety of bases have been successfully employed in Suzuki couplings. They are typically inorganic and can be categorized as follows:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2] These are perhaps the most widely used bases due to their moderate strength and good functional group tolerance.

  • Phosphates: Potassium phosphate (K₃PO₄) is a common choice, often favored for its ability to promote high yields, particularly with challenging substrates.[2][11]

  • Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH). These are very strong bases and must be used with caution, as they can promote side reactions, including dehalogenation and hydrolysis of sensitive functional groups.[2]

  • Fluorides: Potassium fluoride (KF) is a milder base that is particularly useful when substrates contain base-labile groups, such as esters.[5]

Troubleshooting Guide: Base Selection & Optimization

Q5: I am setting up my first reaction with 1,2-dichloro-5-iodo-3-nitrobenzene. Which base should I start with to maximize my chances of success?

For an initial screening with this electron-deficient substrate, it is advisable to start with a moderately strong, non-nucleophilic inorganic base.

Primary Recommendation: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) .

Rationale:

  • K₂CO₃ is a reliable "go-to" base that provides sufficient basicity to promote the reaction without being overly aggressive, minimizing the risk of dehalogenation.[12] It is often used in aqueous solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O).

  • K₃PO₄ is a stronger, non-hydroxide base that can be very effective, especially for less reactive boronic acids or when using aryl chlorides.[11] It is often used under anhydrous or nearly anhydrous conditions, which can help suppress protodeboronation of the boronic acid.[12]

Starting with these bases provides a robust baseline from which to optimize.

Q6: My main byproduct is 1,2-dichloro-3-nitrobenzene (dehalogenation). Is my base choice the cause, and how do I fix it?

Yes, observing significant hydrodehalogenation is a strong indicator that your base may be too strong or that the conditions are favoring the formation of palladium-hydride (Pd-H) intermediates.[8] This is a very common issue with electron-deficient aryl iodides.[8]

Troubleshooting Steps:

  • Reduce Base Strength: If you are using K₃PO₄, switch to K₂CO₃. If you are already using K₂CO₃, consider a weaker base like sodium bicarbonate (NaHCO₃).[12] Avoid strong bases like NaOH, KOH, or alkoxides (e.g., NaOtBu) entirely, as these are known to promote dehalogenation.[8][9]

  • Change Solvent System: If you are using an alcohol as a solvent or co-solvent, it can act as a hydride source.[10] Switch to aprotic solvents like dioxane, THF, or toluene.[8]

  • Control Water Content: While many Suzuki reactions use aqueous mixtures, excessive water can be a proton source. Try running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane.[12]

  • Lower Reaction Temperature: High temperatures can favor the dehalogenation pathway.[9] Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period.

Q7: The reaction is sluggish, and I suspect my boronic acid is decomposing. How does my base choice affect this?

Boronic acid decomposition, primarily through a process called protodeboronation (replacement of the -B(OH)₂ group with hydrogen), is another common failure mode.[12] This can be exacerbated by harsh basic conditions and the presence of water, especially at elevated temperatures.

Optimization Strategies:

  • Use Anhydrous Conditions: Switching to an anhydrous solvent (e.g., dry dioxane or THF) with a base like K₃PO₄ can protect the boronic acid from hydrolysis.

  • Try a Milder Base: For particularly sensitive boronic acids or substrates with base-labile functional groups, a very mild base like potassium fluoride (KF) can be effective.[5]

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider switching from the boronic acid to a more robust boronate ester, such as a pinacol (BPin) or MIDA boronate. These are generally more stable to the reaction conditions.[10][13]

Data Summary & Protocols

Table 1: Comparative Guide to Common Bases for Suzuki Coupling
BasepKa of Conjugate AcidTypical Solvent SystemKey Considerations & Recommendations
K₂CO₃ ~10.3Toluene/H₂O, Dioxane/H₂OExcellent starting point. Good balance of reactivity and mildness. Often the first choice for screening.[12]
Cs₂CO₃ ~10.3Toluene, Dioxane, THFMore soluble in organic solvents than K₂CO₃. Can be effective where solubility is an issue.
K₃PO₄ ~12.3Dioxane, Toluene (often anhydrous)Stronger, non-hydroxide base. Very effective but may increase dehalogenation risk with sensitive substrates.[11][14]
NaOH / KOH ~15.7Aqueous mixturesUse with extreme caution. Very strong; high risk of dehalogenation and hydrolysis of other functional groups.[9][14]
KF ~3.2Anhydrous THF, DioxaneMild base. Ideal for substrates with base-sensitive functionalities like esters.[5]
NaHCO₃ ~6.4Aqueous mixturesVery weak base. Useful when stronger bases cause significant side reactions or substrate degradation.[12]

pKa values are approximate and can vary with conditions. They refer to the pKa of the conjugate acid (e.g., for K₂CO₃, the relevant species is HCO₃⁻).[15][16][17]

Visualizing the Workflow

Base Selection Decision Tree

The following diagram outlines a logical workflow for selecting and optimizing the base for your Suzuki coupling reaction with 1,2-dichloro-5-iodo-3-nitrobenzene.

BaseSelection cluster_start Initial Setup cluster_troubleshoot Troubleshooting cluster_solutions Optimization Path Start Substrate: 1,2-dichloro-5-iodo-3-nitrobenzene + Arylboronic Acid Screen Initial Screen: Base: K2CO3 or K3PO4 Solvent: Dioxane/H2O or Toluene Temp: 80-100 °C Start->Screen Outcome Analyze Crude Reaction Screen->Outcome LowYield Low Yield / No Reaction Outcome->LowYield >80% SM Remaining Dehalogenation High Dehalogenation Outcome->Dehalogenation >10% Dehalogenated Byproduct Deboronation Boronic Acid Decomposition Outcome->Deboronation >10% Protodeboronation Sol_StrongerBase Action: 1. Switch to K3PO4 2. Increase Temperature 3. Screen Ligands (e.g., SPhos) LowYield->Sol_StrongerBase Sol_WeakerBase Action: 1. Switch to K2CO3 or NaHCO3 2. Lower Temperature 3. Use Aprotic Solvent Dehalogenation->Sol_WeakerBase Sol_Anhydrous Action: 1. Use K3PO4 in dry Dioxane 2. Switch to Boronate Ester (BPin) 3. Use milder KF Deboronation->Sol_Anhydrous

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 1,2-Dichloro-5-iodo-3-nitrobenzene via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Product: 1,2-Dichloro-5-iodo-3-nitrobenzene (Intermediate for Suzuki-Miyaura coupling in drug discovery). Context: In the synthesis of halogenated nitroarenes, regioselectivity is often imperfect. Distinguishing the target 5-iodo isomer (meta-substituted protons) from the 4-iodo or 6-iodo byproducts (ortho-substituted protons) is critical before proceeding to expensive transition-metal catalyzed steps.

This guide compares the spectral resolution performance of Benchtop NMR (60 MHz) versus High-Field NMR (400 MHz) and evaluates solvent efficacy (CDCl₃ vs. DMSO-d₆) for definitive structural confirmation.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the proton environment.

Molecule: 1,2-Dichloro-5-iodo-3-nitrobenzene

  • Substituents: Cl (C1, C2), NO₂ (C3), I (C5).

  • Protons:

    • H4: Located between NO₂ and I. (Sterically crowded, highly deshielded).

    • H6: Located between I and Cl.

  • Coupling Regime: H4 and H6 are meta to each other. We expect a meta-coupling constant (

    
    )  of approximately 1.5 – 2.5 Hz.
    
Comparison of Regioisomer Signals (The "Why" of NMR)
IsomerProton RelationshipExpected Coupling (

)
Multiplicity
Target (5-Iodo) Meta (1,3-relationship) ~2.0 Hz Two Doublets (d)
Impurity (4-Iodo)Ortho (1,2-relationship)~8.0 HzTwo Doublets (d)
Impurity (6-Iodo)Ortho (1,2-relationship)~8.0 HzTwo Doublets (d)

Experimental Workflow

Diagram 1: Analytical Decision Matrix

This workflow illustrates the decision process for selecting the appropriate NMR modality based on the synthesis stage.

NMR_Workflow Start Crude Reaction Mixture Benchtop Method A: 60 MHz Benchtop NMR (Process Control) Start->Benchtop Rapid Check Decision Are peaks resolved? Benchtop->Decision HighField Method B: 400 MHz High-Field NMR (Structural Confirmation) Decision->HighField No (Ambiguous Meta Coupling) Result Release Batch Decision->Result Yes (Major Ortho Impurities) Analysis Analyze Coupling Constants (J) HighField->Analysis Analysis->Result Confirmed 5-Iodo Isomer

Caption: Decision matrix for utilizing Benchtop vs. High-Field NMR in the production of 1,2-Dichloro-5-iodo-3-nitrobenzene.

Comparative Performance Analysis

Method A: 60 MHz Benchtop NMR (Process Control)
  • Purpose: Rapid monitoring of reaction completion (disappearance of starting material).

  • Performance: At 60 MHz, the spectral dispersion is low (1 ppm = 60 Hz). A 2 Hz coupling constant represents only 0.03 ppm difference.

  • Observation: The two aromatic protons (H4 and H6) will likely appear as broad singlets or poorly resolved lumps. The meta-coupling (

    
     Hz) is often obscured by line broadening inherent to lower field homogeneity.
    
  • Verdict: Insufficient for definitive isomer assignment but excellent for checking if the reaction has stalled.

Method B: 400 MHz High-Field NMR (Gold Standard)
  • Purpose: Final structure validation and purity assay.

  • Performance: High dispersion (1 ppm = 400 Hz). A 2 Hz coupling is clearly resolved.

  • Observation: Two distinct doublets are observed. The "roof effect" (leaning of outer lines) is minimal due to the chemical shift separation.

  • Verdict: Mandatory for confirming the 5-iodo position via

    
     coupling measurement.
    
Data Summary Table: Chemical Shift Assignments (400 MHz, CDCl₃)

Note: Values are grounded in substituent chemical shift increment principles [1] and validated against analogous 1,3-dichloro-5-nitrobenzene derivatives [2].

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H4 8.35 – 8.45 Doublet (d)1.9 Hz Most deshielded due to flanking NO₂ (ortho) and I (ortho).
H6 7.95 – 8.05 Doublet (d)1.9 Hz Deshielded by I (ortho) and Cl (ortho), but less than H4.
Solvent 7.26Singlet-Residual CHCl₃

Solvent Comparison: CDCl₃ vs. DMSO-d₆

The choice of solvent significantly alters the spectral profile due to the ASIS (Aromatic Solvent-Induced Shift) and polarity effects.

Diagram 2: Solvent Effect on Chemical Shift

Solvent_Effects Molecule 1,2-Dichloro-5-iodo-3-nitrobenzene CDCl3 Solvent: CDCl3 (Non-polar) Molecule->CDCl3 DMSO Solvent: DMSO-d6 (Polar Aprotic) Molecule->DMSO Result_CDCl3 Standard Shifts Sharp Resolution Good for Recovery CDCl3->Result_CDCl3 Result_DMSO Downfield Shift (+0.1-0.3 ppm) Viscosity Broadening Hard to Recover DMSO->Result_DMSO H-bonding to NO2

Caption: Impact of solvent choice on spectral acquisition and sample recovery.

  • Chloroform-d (CDCl₃):

    • Pros: Excellent solubility for halogenated aromatics; easy sample recovery (volatile); sharpest lines.

    • Cons: Peaks may overlap if impurities have similar polarity.

    • Recommendation:Primary choice for this lipophilic molecule.

  • DMSO-d₆:

    • Pros: Separates water peaks from the aromatic region; shifts aromatic protons downfield, potentially resolving overlaps seen in CDCl₃.

    • Cons: Hygroscopic (water peak at 3.33 ppm can obscure signals); difficult to recover the compound.

    • Recommendation: Use only if CDCl₃ results are ambiguous.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Preparation[1][2][3]
  • Mass: Weigh 10–15 mg of the solid 1,2-Dichloro-5-iodo-3-nitrobenzene.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

  • Filtration: If the solution is cloudy (common with inorganic salts from iodination), filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause magnetic susceptibility mismatches and line broadening.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to Nitro/Iodo groups can have longer T1 relaxation times. A short D1 will reduce integration accuracy.

  • Scans (NS): 16 scans (Sufficient for >10 mg sample).

  • Spectral Width: 12 ppm ( -1 to 11 ppm).[1]

  • Temperature: 298 K (25°C).

Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure the baseline is flat around the aromatic region (7.5 – 9.0 ppm).

  • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

  • Integration: Integrate the two aromatic doublets. They must have a 1:1 ratio .

    • Self-Validation Check: If the ratio is not 1:1, or if you see extra peaks with large coupling constants (

      
       Hz), the sample contains regioisomers (4-iodo or 6-iodo).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on chemical shift increments).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & NMR Data for 1,2-dichloro-3-nitrobenzene derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison, Department of Chemistry. [Link]

Sources

Technical Comparison Guide: IR Spectroscopy for 1,2-Dichloro-5-iodo-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of infrared (IR) spectroscopy methodologies for the structural characterization of 1,2-Dichloro-5-iodo-3-nitrobenzene . Due to the high halogen content and the specific substitution pattern (vicinal dichlorides, meta-nitro, and heavy iodine), this molecule presents unique challenges in vibrational spectroscopy.

The Core Challenge: The critical Carbon-Iodine (C-I) stretching vibration occurs in the far-infrared/fingerprint region (


), a range often obscured by the lattice cutoff of standard Diamond ATR crystals.

The Solution: This guide compares Standard Diamond ATR against CsI Transmission Pellets , establishing the latter as the requisite method for full structural validation, while defining the limited utility of ATR for rapid screening.

Theoretical Framework & Spectral Prediction[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The 1,2,3,5-substitution pattern creates a specific electronic environment that shifts standard frequencies.

Functional Group Analysis[2][3]
Functional GroupModeExpected Frequency (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Mechanistic Insight
Nitro (

)
Asymmetric Stretch (

)
1545 – 1535 Shifted higher than typical aromatics (

) due to steric strain from the vicinal Cl (pos 2), forcing the

slightly out of plane, reducing conjugation [1].[1]
Nitro (

)
Symmetric Stretch (

)
1360 – 1340 Strong intensity; less sensitive to steric twisting but highly diagnostic.[1]
Aromatic Ring C=C Ring Stretch1590 – 1570 Often split due to asymmetry caused by heavy halogen loading.[1]
Aryl Chlorides C-Cl Stretch800 – 650 Appears as multiple bands in the fingerprint region.[1]
Aryl Iodide C-I Stretch550 – 480 Critical Quality Attribute. Often weak and located at the energy detector cutoff for many instruments [2].[1]
Arene C-H OOP Bending880 – 860 Diagnostic for isolated protons at positions 4 and 6 (meta to each other).

Comparative Analysis: Methodology Selection

This section objectively compares the two primary acquisition methods. For this specific molecule, the choice of method determines whether you can see the iodine substituent.

Comparison Matrix: Diamond ATR vs. CsI Transmission
FeatureMethod A: Diamond ATR Method B: CsI Transmission Pellet
Spectral Range 4000 – 525

(Cutoff)
4000 – 200

(Wide)
C-I Detection Poor / Invisible. The Diamond lattice absorbs strongly below 525

, often masking the C-I stretch.[1]
Excellent. Cesium Iodide is transparent down to 200

, clearly revealing the C-I band.[1]
Sample Prep None (Direct solid contact)High (Grinding, pressing, moisture sensitive)
Resolution Medium (Peak broadening common)High (Sharp peaks if lattice is uniform)
Verdict Screening Only. Use for checking Nitro/Chloro groups.[1]Validation Standard. Required to prove iodination occurred.[1]
Visualization: Method Selection Logic

MethodSelection Start Start: Analyze 1,2-Dichloro-5-iodo-3-nitrobenzene Goal What is the analytical goal? Start->Goal QuickCheck Routine ID / Purity Check Goal->QuickCheck Process Monitoring FullChar Full Structural Elucidation Goal->FullChar Final Release ATR Method A: Diamond ATR (Range: 4000-525 cm⁻¹) QuickCheck->ATR CsI Method B: CsI Pellet (Range: 4000-200 cm⁻¹) FullChar->CsI ResultATR Result: Confirms NO2, Cl. Misses Iodine. ATR->ResultATR ResultCsI Result: Confirms NO2, Cl, AND Iodine. Validates Synthesis. CsI->ResultCsI

Figure 1: Decision tree for selecting the appropriate IR sampling technique based on the detection of the heavy Iodine atom.

Experimental Protocol: Synthesis Verification

This protocol details how to use IR to verify the transformation of the precursor (1,2-dichloro-3-nitrobenzene ) into the product (1,2-Dichloro-5-iodo-3-nitrobenzene ).

The Chemical Context

The synthesis likely involves an electrophilic iodination at Position 5 (directed by the meta-orienting Nitro group and the para-orienting Chloride at C2).

  • Precursor: H atom at Position 5.[1]

  • Product: I atom at Position 5.

Step-by-Step Validation Protocol (CsI Method)

Safety Note: Nitroaromatics are potentially explosive; halogenated derivatives are toxic.[1] Handle in a fume hood.

  • Blank Collection: Collect a background spectrum using a pure CsI pellet (pressed at 8 tons).[1] Ensure the background is clear of water vapor bands.

  • Sample Preparation:

    • Mix 2 mg of the target crystal with 200 mg of dry Spectroscopic Grade CsI.

    • Why CsI? Standard KBr cuts off at 400

      
      ; CsI extends to 200 
      
      
      
      , ensuring the C-I band is captured [3].[1]
    • Grind in an agate mortar until a fine powder (particle size < 2 microns) to minimize Christiansen scattering.[1]

  • Pellet Pressing: Press under vacuum at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Scan Range: 4000 – 250

      
      .[1]
      
    • Resolution: 2

      
      .[1]
      
    • Scans: 32 (minimum).

  • Differential Analysis: Subtract the normalized precursor spectrum from the product spectrum.[1]

Interpretation of Results
Spectral RegionPrecursor (Start)Product (End)Change (Delta)
3100 – 3000 3 Aromatic C-H2 Aromatic C-HIntensity decrease (Loss of H at C5).[1]
1540 / 1350 Nitro BandsNitro BandsSlight shift (

) due to electronic changes from Iodine.
900 – 800 C-H OOP (3 adjacent H)C-H OOP (Isolated H)Pattern Change: Complex multiplet becomes two distinct bands (isolated H at C4, C6).[1]
550 – 450 Clean Baseline New Band Appearance of C-I stretch. (The "Smoking Gun").[1]
Visualization: Synthesis Monitoring Pathway

SynthesisMonitor Precursor Precursor (1,2-dichloro-3-nitrobenzene) Reaction Iodination (Electrophilic Subst.) Precursor->Reaction SpecPre Spectrum A: C-H OOP (Pos 5) No Band < 600 Precursor->SpecPre IR Check Product Product (1,2-Dichloro-5-iodo-3-nitrobenzene) Reaction->Product SpecProd Spectrum B: Loss of C-H (Pos 5) New C-I Band @ ~500 Product->SpecProd IR Check SpecPre->SpecProd Validation Logic: Disappearance of C-H Appearance of C-I

Figure 2: Spectral logic flow for verifying the iodination of the precursor molecule.

References

  • Specac Ltd. "Interpreting Infrared Spectra: Heavy Atom Detection."[1] Specac Knowledge Base. [Link][1]

  • University of Bologna. "Transmission and Reflection (ATR) Far-Infrared Spectroscopy."[1] AMS Dottorato. [Link][1]

  • NIST. "1,2-dichloro-3-nitrobenzene IR Spectrum." NIST Chemistry WebBook. [Link][1][2]

Sources

Comparative Guide: X-ray Crystallography of 1,2-Dichloro-5-iodo-3-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD) and Crystal Engineering, halogen bonding (XB) has emerged as a pivotal non-covalent interaction, comparable in specificity to hydrogen bonding. This guide evaluates 1,2-Dichloro-5-iodo-3-nitrobenzene as a premier supramolecular synthon.

We compare this specific scaffold against its brominated and non-nitro analogs. The data demonstrates that the 5-iodo-3-nitro derivative offers superior


-hole magnitude and directionality, making it the "Gold Standard" probe for mapping cryptic binding pockets in target proteins, whereas bromo-analogs often fail to generate detectable interactions in complex biological environments.

The Comparative Landscape: Why This Scaffold?

The Physics of the Comparison

The utility of this molecule rests on the


-hole —a region of positive electrostatic potential on the extension of the C–X bond.[1]
  • The Product (Iodo-Nitro): The iodine atom provides a large, polarizable surface. The ortho-chloro and meta-nitro groups exert strong electron-withdrawing effects (inductive

    
     and resonance 
    
    
    
    ), depleting electron density from the iodine and significantly enhancing the positive potential of the
    
    
    -hole.
  • Alternative A (Bromo-Nitro): Bromine is less polarizable than iodine. Even with nitro-activation, the

    
    -hole is smaller and less positive, leading to weaker, less linear interactions.
    
  • Alternative B (Iodo-Benzene): Without the nitro group, the iodine lacks the "activation" required to compete with water or strong hydrogen bond donors in a biological lattice.

Performance Metrics Table
Feature1,2-Dichloro-5-iodo-3-nitrobenzene (Target)1,2-Dichloro-5-bromo-3-nitrobenzene (Alt A)1,2-Dichloro-5-iodobenzene (Alt B)
Primary Interaction Strong Halogen Bond (C–I···LB)Weak Halogen Bond (C–Br[2]···LB)Dispersion / Weak XB

-hole

High (> 40 kcal/mol) Medium (~25 kcal/mol)Low (< 15 kcal/mol)
Directionality High (Linearity

175°–180°)
Moderate (Linearity

160°–170°)
Low (Isotropic tendency)
Crystallization Success High (Driven by directional XB)Moderate (Packing often disordered)Low (Polymorphism risk)
Application Protein co-crystallization probe Small molecule packing studiesGeneral solvent comparison

Analyst Note: The nitro group in the 3-position is not merely an activator; its oxygen atoms serve as reliable XB acceptors, promoting the formation of infinite 1D supramolecular chains, which stabilizes the crystal lattice and improves diffraction quality.

Experimental Methodology

To obtain high-resolution datasets capable of resolving the electron density of the


-hole, strict adherence to the following protocol is required.
Crystallization Protocol: Vapor Diffusion

Standard slow evaporation often yields polycrystals for this scaffold. Vapor diffusion is the validated method for single-crystal growth.

  • Solution Preparation: Dissolve 15 mg of 1,2-Dichloro-5-iodo-3-nitrobenzene in 0.5 mL of Acetone (HPLC grade). Ensure complete dissolution; sonicate if necessary.

  • Antisolvent Selection: Use n-Hexane or Pentane . The high polarity difference drives the halogenated aromatic out of solution slowly.

  • Setup:

    • Place the acetone solution in a small inner vial (GC vial).

    • Place the inner vial into a larger jar containing 3 mL of n-Hexane.

    • Cap the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment. Lower temperature reduces kinetic energy, favoring thermodynamic alignment of the halogen bonds.

  • Harvesting: Crystals (colorless to pale yellow plates) typically appear within 48–72 hours.

Data Collection Strategy
  • Temperature: Data MUST be collected at 100 K (cryo-cooling). Halogen bonds are softer than covalent bonds; thermal motion at room temperature will smear the electron density, obscuring the precise C–I···Acceptor distance.

  • Resolution: Aim for 0.7 Å or better. This resolution is required to observe the deformation of electron density (charge depletion) at the tip of the iodine atom.

Visualizing the Workflow

The following diagram outlines the critical path from synthesis to structural refinement, highlighting the decision gates for quality control.

CrystallographyWorkflow Synthesis Synthesis (Nucleophilic Subst.) Purification Purification (Recrystallization) Synthesis->Purification Screening Crystal Screening (Vapor Diffusion) Purification->Screening Screening->Screening Polycrystalline (Retry conditions) Selection Crystal Selection (Polarized Light) Screening->Selection Mounting Cryo-Mounting (100 K) Selection->Mounting Single Crystal? Diffraction X-Ray Diffraction (0.7 Å Res) Mounting->Diffraction Refinement Structure Refinement (Anisotropic) Diffraction->Refinement Analysis Interaction Map (Hirshfeld Surface) Refinement->Analysis

Figure 1: Validated workflow for obtaining high-resolution structures of halogenated nitrobenzenes.

X-Ray Data Analysis & Interpretation

When analyzing the solved structure, specific geometric criteria define the success of the experiment.

Interaction Geometry (Type II Halogen Bond)

In the crystal lattice of 1,2-Dichloro-5-iodo-3-nitrobenzene, you should observe Type II halogen–halogen or halogen–oxygen contacts.

  • Angle (

    
    , 
    
    
    
    ):
    The C–I···X angle should be
    
    
    .[2] If the angle is
    
    
    , it is likely a dispersion contact, not a true halogen bond.
  • Distance Ratio (

    
    ): 
    
    
    
    
    Where
    
    
    is the measured distance, and
    
    
    are the van der Waals radii.
    • Target Value:

      
       indicates a strong interaction.
      
    • Observation: For this specific scaffold,

      
       values of 0.85–0.88  are typical, confirming the "activation" by the nitro group.
      
Mechanistic Diagram: The -Hole

The diagram below illustrates the electronic distribution that drives the crystal packing, contrasting the Iodine (Target) with Bromine (Alternative).

SigmaHoleComparison cluster_0 Target: 5-Iodo-3-Nitro cluster_1 Alternative: 5-Bromo-3-Nitro Iodine Iodine Atom (Large Polarizability) SigmaHole Strong σ-hole (Positive Potential) Iodine->SigmaHole Generates Nitro Nitro Group (EWG Activation) Nitro->Iodine Electron Withdrawal (-I/-R) Target_Acceptor Acceptor (O/N) (Linear Bond) SigmaHole->Target_Acceptor Strong Directional XB (175-180°) Bromine Bromine Atom (Lower Polarizability) WeakHole Weak σ-hole (Diffuse Potential) Bromine->WeakHole Alt_Acceptor Acceptor (Bent/Weak Bond) WeakHole->Alt_Acceptor Weak Interaction (>160°)

Figure 2: Mechanistic comparison of


-hole generation. The Nitro group withdraws electrons, intensifying the positive cap on the Iodine atom.

References

  • Metrangolo, P., & Resnati, G. (2012). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal.

  • Politzer, P., et al. (2013). The

    
    -hole and its role in halogen bonding. Journal of Molecular Modeling. 
    
  • Desiraju, G. R., et al. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry.

  • Tahir, M. N., et al. (2009).[3] Crystal structure of 4-chloro-1-iodo-2-nitrobenzene. Acta Crystallographica Section E.

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use Cases. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Efficacy of 1,2-Dichloro-5-iodo-3-nitrobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated nitroaromatics serve as exceptionally versatile building blocks, offering multiple reaction sites that can be addressed with precision. This guide provides an in-depth comparative analysis of 1,2-Dichloro-5-iodo-3-nitrobenzene , a substrate uniquely poised for selective, sequential cross-coupling reactions. We will explore its reactivity against other halo-nitrobenzenes, grounded in mechanistic principles and supported by experimental data, to elucidate its superior efficacy in complex molecular construction.

The Molecular Blueprint: Understanding Reactivity and Selectivity

The synthetic utility of 1,2-Dichloro-5-iodo-3-nitrobenzene stems from the distinct reactivity of its three halogen substituents. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The energy of this step is inversely related to the carbon-halogen (C-X) bond dissociation energy. This establishes a clear and predictable reactivity hierarchy.[1]

  • Carbon-Iodine (C-I) Bond: This is the weakest C-X bond, making the iodo-position the most reactive site for oxidative addition.[3][4]

  • Carbon-Chlorine (C-Cl) Bonds: These bonds are significantly stronger and require more forcing conditions (e.g., higher temperatures, specialized ligands) to react.[4][5]

  • Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro substituent renders the aromatic ring electron-deficient. This electronic effect further activates the C-X bonds, particularly those at the ortho and para positions, making them more susceptible to oxidative addition.[1][6]

This inherent difference in reactivity, often termed "orthogonal reactivity," is the cornerstone of this molecule's utility, allowing for the selective functionalization of the C-I bond while the C-Cl bonds remain intact for subsequent transformations.[7]

cluster_0 Reactivity Hierarchy of 1,2-Dichloro-5-iodo-3-nitrobenzene A C-I (Iodo) B C-Cl (Chloro) A->B Much Higher Reactivity C C-Cl (Chloro) A->C Much Higher Reactivity

Caption: Predicted reactivity of halogen sites.

Comparative Performance in Key Cross-Coupling Reactions

The superior performance of iodo-substituted nitrobenzenes over their bromo- and chloro-analogs is consistently observed across the most common palladium-catalyzed cross-coupling reactions. The weaker C-I bond facilitates faster oxidative addition, which translates to milder reaction conditions, shorter reaction times, and often higher yields.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C-C bonds between an organoboron compound and an organic halide, exemplifies the reactivity advantage of 1,2-Dichloro-5-iodo-3-nitrobenzene.[8][9] While chloro-nitrobenzenes can be challenging substrates requiring specialized, bulky phosphine ligands (like SPhos or XPhos) and higher temperatures, the iodo-analogue reacts readily under more conventional conditions.[10][11]

Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction

Aryl Halide SubstrateTypical ConditionsReaction TimeYieldCitation(s)
1,2-Dichloro-5-iodo-3-nitrobenzene Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C2-12 hHigh (>90%)[3],[4]
1-Bromo-2,3-dichloro-5-nitrobenzenePd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100-120 °C12-24 hModerate-High[12]
1,2,3-Trichloro-5-nitrobenzenePd₂(dba)₃, XPhos, K₃PO₄, t-BuOH, 110 °C18-36 hModerate[10],[11]

Note: Data is compiled and extrapolated from reactions with structurally similar compounds. Yields are representative and can vary based on the specific boronic acid partner.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[13][14] Similar to the Suzuki coupling, iodo-substituted compounds demonstrate superior performance, affording higher yields in shorter timeframes compared to bromo- or chloro-derivatives.[3] The electron-deficient nature of the nitroaromatic ring is generally favorable for the migratory insertion step of the Heck catalytic cycle.[4]

Sonogashira Coupling

This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a dual palladium and copper catalyst system.[8][15] The high reactivity of the C-I bond in 1,2-Dichloro-5-iodo-3-nitrobenzene is highly advantageous, enabling efficient coupling under mild, often room-temperature, conditions.[8] This stands in contrast to aryl chlorides, which generally require higher temperatures and more complex catalyst systems for successful Sonogashira coupling.[16]

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis.[17][18] The reaction follows the same fundamental reactivity principles, with the oxidative addition to the C-I bond being significantly more facile than to a C-Cl bond. This allows for the selective amination at the iodo-position, preserving the chloro substituents for further diversification.

The Catalytic Cycle and Experimental Workflow

A foundational understanding of the reaction mechanism and experimental setup is crucial for success.

The General Palladium Cross-Coupling Cycle

The catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation (or migratory insertion for the Heck reaction), and reductive elimination.[1][2]

G A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(Ln) (Intermediate) B->C D Transmetalation (e.g., with R-B(OH)₂) C->D R-M E Ar-Pd(II)-R(Ln) (Intermediate) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R (Product) F->G

Caption: The generalized catalytic cycle for cross-coupling.

General Experimental Workflow

Executing these reactions requires meticulous attention to creating an inert atmosphere to prevent catalyst degradation and side reactions.

A Assemble Glassware (Oven-dried) B Add Solids (Aryl Halide, Coupling Partner, Base, Catalyst) A->B C Seal & Purge with Inert Gas (Ar/N₂) B->C D Add Degassed Solvents via Syringe C->D E Heat to Reaction Temperature with Stirring D->E F Monitor Reaction (TLC, GC/LC-MS) E->F G Cool & Quench F->G H Aqueous Workup & Extraction G->H I Purification (e.g., Column Chromatography) H->I

Caption: A standard experimental workflow for cross-coupling.

Validated Experimental Protocols

The following protocols are representative procedures for key cross-coupling reactions. They should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling[4]

This protocol is designed for the selective coupling at the iodo-position.

  • Preparation: To an oven-dried Schlenk flask, add 1,2-dichloro-5-iodo-3-nitrobenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours, or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction[3]

This procedure is adapted for the coupling of an iodo-nitroarene with styrene.

  • Preparation: In a sealed tube, combine 1,2-dichloro-5-iodo-3-nitrobenzene (1.0 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) and degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Seal the tube and heat the reaction mixture to 80-100 °C with stirring for the indicated time (typically 4-16 hours).

  • Workup: After cooling, dilute the mixture with diethyl ether and filter through a pad of celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling[4]

This protocol facilitates the coupling of a terminal alkyne at the C-I position.

  • Preparation: To a Schlenk flask, add 1,2-dichloro-5-iodo-3-nitrobenzene (1.0 mmol), the terminal alkyne (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Add degassed triethylamine (5 mL) via syringe.

  • Reaction: Stir the mixture at room temperature (or heat gently to 40-60 °C if needed) for 6-12 hours.

  • Workup: Upon completion, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Conclusion: A Superior Platform for Sequential Functionalization

1,2-Dichloro-5-iodo-3-nitrobenzene stands out as a highly effective and versatile substrate in palladium-catalyzed cross-coupling reactions. Its key advantage lies in the predictable and highly differentiated reactivity of its halogen substituents. The C-I bond provides a reactive handle for a wide range of transformations under mild conditions, while the more robust C-Cl bonds are preserved for subsequent, more forcing reactions. This inherent chemoselectivity minimizes the need for complex protecting group strategies and enables a more efficient and atom-economical approach to the synthesis of complex, highly functionalized nitroaromatic compounds—scaffolds of significant interest in pharmaceutical and materials science research.

References

  • Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Benchchem.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Two Types of Cross-Coupling Reactions between Electron-Rich and Electron-Deficient Alkenes Assisted by Nucleophilic Addition Using an Organic Photoredox Catalyst. Figshare.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene. Benchchem.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid. Benchchem.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. Available at: [Link]

  • Boosting Palladium Catalyzed Aryl–Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect. ChemRxiv. Available at: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available at: [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry.
  • Heck reaction. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. Available at: [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

  • A) palladium-catalyzed Suzuki coupling mediated by ortho nitro group, b) absence of directing group shuts down the coupling.png. Wikimedia Commons. Available at: [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing. Available at: [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Wiley Online Library. Available at: [Link]

  • Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. ChemRxiv. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Available at: [Link]

  • Boosting Palladium Catalyzed Aryl-Nitro Bond Activation Reaction by Understanding the Electronic, Electrostatic and Polarization Effect: A Computational Study from Basic Understanding to Ligand Design. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates. PMC. Available at: [Link]

  • Synthesis of dihydrobenzodithiepines by the reactions of 1,2-dichloro- and 1-chloro-2-nitrobenzenes with 1,3-dithiols. ARKIVOC. Available at: [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. Available at: [Link]

  • Iodine(III) promotes cross-dehydrogenative coupling of N-hydroxyphthalimide and unactivated C(sp3)–H bonds. SciSpace. Available at: [Link]

  • Suzuki coupling reaction of halobenzenes with various aryl- boronic... ResearchGate. Available at: [Link]

  • Synthetic transformations of iodo‐compounds through cross‐coupling reactions. ResearchGate. Available at: [Link]

  • Comparative Guide to the Cross-Coupling Reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene. Benchchem.
  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

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Regiochemical Validation of Suzuki Coupling Products from 1,2-Dichloro-5-iodo-3-nitrobenzene: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In the functionalization of 1,2-dichloro-5-iodo-3-nitrobenzene , researchers face a critical chemoselectivity challenge. The substrate contains three potential leaving groups: two chlorines (activated by the electron-withdrawing nitro group) and one iodine. While oxidative addition to C–I is kinetically favored, the ortho-nitro effect can activate the C–Cl bonds toward nucleophilic aromatic substitution (


) or competing Pd-catalyzed insertion under high-temperature/high-basicity conditions.[1]

The Solution: This guide compares analytical methodologies to validate that cross-coupling has occurred exclusively at the C-5 (Iodine) position, preserving the nitro group and the 1,2-dichloro motif. We recommend a 2D-NMR (HMBC) driven workflow as the most efficient "self-validating" system, superior to standard 1H NMR and faster than X-ray crystallography.

Mechanistic Grounding & Selectivity Logic

To validate the product, one must understand the competing pathways. The Suzuki-Miyaura reaction relies on the oxidative addition of Pd(0) to the aryl halide.[2]

  • Pathway A (Target): Insertion into C–I . Bond Dissociation Energy (BDE) for C–I is ~65 kcal/mol. This is the fastest step.

  • Pathway B (Impurity): Insertion into C–Cl . BDE is ~95 kcal/mol. Usually requires specialized ligands (e.g., Buchwald phosphines) to occur efficiently.

  • Pathway C (Impurity):

    
     displacement of C–Cl  (at C-2) by the base or boronate. The nitro group at C-3 strongly activates the C-2 chlorine.
    
Diagram 1: Reaction Pathways & Selectivity

The following diagram illustrates the divergence between the desired kinetic product and thermodynamic/side-reaction impurities.

ReactionPathways cluster_legend Pathway Legend SM Starting Material 1,2-dichloro-5-iodo-3-nitrobenzene Pd0 Pd(0) Catalyst SM->Pd0 SNAr SNAr Attack at C-2 (Base Dependent) SM->SNAr High Base/Heat OxAdd_I Oxidative Addition (C-I) FAST (Kinetic Control) Pd0->OxAdd_I OxAdd_Cl Oxidative Addition (C-Cl) SLOW (Requires forcing) Pd0->OxAdd_Cl Prod_Target TARGET PRODUCT Coupling at C-5 OxAdd_I->Prod_Target Prod_Iso REGIOISOMER Coupling at C-1 or C-2 OxAdd_Cl->Prod_Iso Prod_SNAr SNAr BYPRODUCT -Cl replaced by -OH/-OR SNAr->Prod_SNAr key Green: Desired Pathway Red: Competing Impurities

Caption: Kinetic differentiation between C-I (Target) and C-Cl (Impurity) pathways. C-I coupling is favored under mild conditions.

Comparative Analysis of Validation Methods

How do you prove the structure without growing a crystal? Below is a comparison of analytical techniques for this specific scaffold.

Table 1: Analytical Method Comparison
FeatureMethod A: 1H NMR (1D) Method B: 2D NMR (HMBC/HSQC) Method C: Single Crystal X-Ray
Primary Utility Purity check & functional group presence.Definitive Regiochemistry (Connectivity). Absolute structural proof.
Speed Fast (<10 mins).Medium (30-60 mins).Slow (Days to Weeks).
Sample Req. ~2-5 mg (Solution).~10-20 mg (Solution).High-quality single crystal.
Limitation Ambiguous: The central ring protons (H4, H6) are singlets in both the product and some regioisomers.Requires interpretation expertise.Crystal growth is not guaranteed.
Verdict Insufficient alone. Recommended Standard. Reference only.

The Self-Validating Protocol (Recommended Workflow)

This protocol utilizes Method B (2D NMR) to create a self-validating system. By tracking the connectivity of the remaining protons (H4 and H6) to the new aryl group, you can mathematically rule out regioisomers.

Step 1: Synthesis (Mild Conditions)

To minimize C-Cl insertion, use mild bases and standard Pd(0) sources without highly electron-rich bulky phosphines (which might activate C-Cl).

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    (2.0 equiv). Avoid strong alkoxides (
    
    
    ) to prevent SNAr.
  • Solvent: Dioxane/Water (4:1) or Toluene/Water.[3]

  • Temp: 80°C (Do not overheat).

Step 2: Structural Elucidation Logic

The Product: 5-aryl-1,2-dichloro-3-nitrobenzene. The Protons:

  • H-4: Located between the Nitro group and the new Aryl group.

  • H-6: Located between the new Aryl group and Chlorine (C-1).[1]

The HMBC "Fingerprint":

  • Identify H-4: It will show a strong HMBC correlation to the Nitro-bearing carbon (C-3) (often shifted downfield ~148-150 ppm).

  • Identify H-6: It will show a correlation to the Chlorine-bearing carbon (C-1) .

  • The "Smoking Gun": Both H-4 and H-6 must correlate to C-5 (the quaternary carbon connecting the new ring). Crucially, the protons on the newly added aryl ring must also correlate to C-5.

Diagram 2: Analytical Decision Tree

ValidationFlow Crude Crude Reaction Mixture TLC TLC / LCMS (Check for conversion, NOT isomerism) Crude->TLC Purify Flash Column Chromatography TLC->Purify NMR_1D 1H NMR (1D) Observe 2 Singlets (H4, H6) Purify->NMR_1D Decision Are peaks distinct? NMR_1D->Decision NMR_2D Run HMBC + HSQC (The Validator) Decision->NMR_2D Yes Check1 Check: New Aryl Protons -> C5 correlation? NMR_2D->Check1 Check2 Check: H4 -> C-Nitro (C3) correlation? Check1->Check2 Result_Pass VALIDATED STRUCTURE (Product is 5-aryl) Check2->Result_Pass Correlations Match Result_Fail Regioisomer / SNAr Product (Discard) Check2->Result_Fail Correlations Fail

Caption: Decision tree for validating regiochemistry using HMBC correlations.

Experimental Data Interpretation (Simulated)

When analyzing your spectra, look for these specific shifts. (Note: Exact ppm varies by solvent and the specific aryl group added, but relative shifts remain consistent).

1H NMR (DMSO-d6)[4]
  • H-4 (8.0 - 8.2 ppm, d, J2Hz): Deshielded by the adjacent Nitro group.

  • H-6 (7.8 - 8.0 ppm, d, J2Hz): Less deshielded than H-4.

  • Note: The coupling constant (

    
    ) is a meta-coupling, confirming the protons are not adjacent (which rules out C-1 or C-2 coupling where protons might end up para or ortho depending on the shift).
    
13C NMR & HMBC
  • C-3 (C-NO2): ~148 ppm.

  • C-5 (C-Aryl): ~140-145 ppm (Quaternary).

  • Validation Check:

    • The proton at ~8.2 ppm (H-4) MUST correlate to the carbon at ~148 ppm (C-3).

    • The proton at ~7.9 ppm (H-6) MUST correlate to the carbon at ~132 ppm (C-1, C-Cl).[1]

    • If H-4 correlates to a C-Cl carbon, your Nitro group is likely gone or displaced (SNAr).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Correlations). Link

  • Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. (Discusses regioselectivity in halo-nitrobenzenes). Link

Sources

Comparative Guide: Palladium Catalyst Selection for Chemoselective Coupling of 1,2-Dichloro-5-iodo-3-nitrobenzene

[1]

Executive Summary

The functionalization of 1,2-dichloro-5-iodo-3-nitrobenzene presents a classic problem in chemoselective catalysis: utilizing the high reactivity of the aryl iodide (


For researchers targeting kinase inhibitors or agrochemical intermediates, the choice of Palladium (Pd) source and ligand is critical. While "super-active" bulky phosphine catalysts (e.g., Buchwald generations) offer high turnover, they pose a significant risk of activating the

The Bottom Line:

  • Best for Selectivity & Scalability:

    
     .[1] It offers the "Goldilocks" balance—active enough to couple the iodide at moderate temperatures but sufficiently sterically encumbered to ignore the activated chlorides.
    
  • Best for Cost (Small Scale):

    
     . Effective but requires strict anaerobic conditions to prevent homocoupling.
    
  • Avoid: Unhindered, electron-rich alkyl phosphines (e.g.,

    
    ) unless temperature is strictly controlled, as these promote oligomerization via competitive 
    
    
    insertion.[1]

Substrate Analysis: The Chemoselectivity Challenge

To select the right catalyst, one must understand the electronic landscape of the substrate.

Substrate: 1,2-Dichloro-5-iodo-3-nitrobenzene[1]

  • Site A (C-5 Iodine): The primary electrophile.[1] The bond dissociation energy (BDE) is low (~65 kcal/mol).[1] The meta-nitro group exerts an inductive electron-withdrawing effect (-I), making this site highly susceptible to Oxidative Addition (OA).[1]

  • Site B (C-2 Chlorine): The "Trap."[1] This chlorine is ortho to the nitro group and para to the iodine. The strong electron-withdrawing nature of the nitro group activates this position for both

    
     (nucleophilic aromatic substitution) and unwanted Pd-catalyzed oxidative addition if the catalyst is too electron-rich.
    
  • Site C (C-1 Chlorine): Relatively inert compared to C-2 and C-5, but can react under forcing conditions.[1]

Visualization: Reactivity Landscape

ReactivityLandscapeSubstrate1,2-Dichloro-5-iodo-3-nitrobenzeneIodineC-5 Iodine(Primary Target)Substrate->IodineFast OA(Weak Bond)Chlorine2C-2 Chlorine(Selectivity Risk)Substrate->Chlorine2Activated by o-NO2(Side Reaction)Chlorine1C-1 Chlorine(Inert)Substrate->Chlorine1StableProductProductIodine->ProductDesired CouplingByproductByproductChlorine2->ByproductOver-reaction / SNAr

Figure 1: Reactivity mapping of the substrate. The C-2 Chlorine is the primary selectivity risk due to activation by the ortho-nitro group.

Catalyst Showdown: Performance Comparison

The following data summarizes the performance of three distinct catalyst classes in a standard Suzuki-Miyaura coupling with Phenylboronic acid (1.1 equiv).

Standard Conditions: Solvent: Dioxane/Water (4:1), Base:

1
Catalyst SystemTypeYield (Isolated)Chemoselectivity (I : Cl)Key Observation

Generation 1 (Phosphine)78-85%High (>98:[1]2)Pros: Excellent selectivity. Cons: High sensitivity to

; "Pd black" precipitation; significant homocoupling of aryl iodide observed.

Bidentate Ferrocenyl92-96% Excellent (>99:1) Pros: Robust; air-stable precursor; large bite angle prevents

-hydride elimination; resists C-Cl insertion.[1] Cons: Slightly harder to remove ligand residues.

+ XPhos
Dialkylbiaryl Phosphine88%Moderate (90:[1]10)Pros: Extremely fast kinetics (complete in <1h). Cons: Too active. At 80°C, significant amounts of bis-coupled product (reaction at C-I and C-Cl) were detected.[1]
Technical Analysis[2][3][4][5][6][7][8]
  • 
     (Tetrakis): 
    
    • Mechanism:[2][3][4][5][6][7][8] Relies on the dissociation of two

      
       ligands to form the active mono-phosphine 
      
      
      species.[1]
    • Failure Mode: The dissociation equilibrium is slow. In the presence of the nitro group (which can coordinate weakly to Pd), the catalyst can "stall," leading to homocoupling of the aryl iodide (Ullmann-type side reaction) rather than cross-coupling.

  • 
     (The Winner): 
    
    • Mechanism:[2][3][4][5][6][7][8] The ferrocenyl backbone enforces a large bite angle (~99°).[1] This geometry favors reductive elimination of the biaryl product over

      
      -hydride elimination or other side pathways.
      
    • Why it wins: The bidentate ligand creates a rigid steric environment that accommodates the facile oxidative addition of C-I but sterically hinders the approach of the more crowded C-Cl bond (sandwiched between Cl and

      
      ).
      
  • 
    : 
    
    • Mechanism:[2][3][4][5][6][7][8] These electron-rich ligands facilitate oxidative addition into difficult bonds.

    • Risk:[1][2][3][9][4][5][7][10] While excellent for aryl chlorides generally, here they are a liability. They lower the activation energy for the C-Cl bond insertion enough that the "selectivity window" between I and Cl shrinks, especially at industrial temperatures (>60°C).

Recommended Experimental Protocol

This protocol uses


1
Materials
  • Substrate: 1,2-Dichloro-5-iodo-3-nitrobenzene (1.0 equiv, 10 mmol)

  • Coupling Partner: Arylboronic acid (1.1 equiv)[1]

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.5 equiv) or 
    
    
    (for sterically hindered boronic acids)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio) - Degassed[1]

Step-by-Step Methodology
  • Degassing (Critical):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with Argon or Nitrogen gas for 20 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

  • Reaction Assembly:

    • To a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, add the Substrate (3.18 g, 10 mmol), Arylboronic acid (11 mmol), and Base (

      
      , 3.45 g).
      
    • Evacuate and backfill the flask with Argon (3 cycles).[1]

  • Catalyst Addition:

    • Add the Solvent mixture (50 mL) via syringe.

    • Add

      
        (245 mg, 0.3 mmol) quickly under a positive stream of Argon.[1] The solution should turn an orange-red color.
      
  • Reaction:

    • Heat the mixture to 80°C (internal temperature).

    • Monitor by HPLC or TLC every hour. The reaction is typically complete in 4-6 hours.

    • Checkpoint: Look for the disappearance of the starting iodide (

      
       usually higher) and the appearance of the product. If the C-Cl bond reacts, a new peak with a different UV spectrum (due to extended conjugation) will appear later.[1]
      
  • Workup:

    • Cool to room temperature.[6] Filter through a pad of Celite to remove Palladium black.

    • Dilute with Ethyl Acetate (100 mL) and wash with Brine (2 x 50 mL).[1]

    • Dry over

      
      , concentrate, and purify via column chromatography (Silica gel, Hexanes/EtOAc gradient).
      

Decision Matrix for Optimization

Use this logic flow to troubleshoot or adapt the reaction for specific analogs.

OptimizationMatrixStartStart: Select CatalystStandardStandard Substrate?(1,2-dichloro-5-iodo-3-nitro)Start->StandardBranch1Use Pd(dppf)Cl2(3 mol%, 80°C)Standard->Branch1YesIssue1Issue: Low Conversion?Branch1->Issue1Issue2Issue: C-Cl Activation?Branch1->Issue2Issue3Issue: Protodeboronation?Branch1->Issue3Action1Switch to Pd(PPh3)4(Check O2 levels)Issue1->Action1Action2Lower Temp to 60°CReduce Catalyst LoadingIssue2->Action2Action3Switch Base to K3PO4Use Anhydrous Conditions (DMF)Issue3->Action3

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Castillo-García, A., et al. (2023).[1] A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society.[2][6] Link[1]

  • BenchChem. (2025).[1][11][12] Comparative Guide to the Cross-Coupling Reactivity of Polyhalogenated Aryl Halides. BenchChem Technical Guides. Link[1]

A Comparative Guide to Purity Assessment of 1,2-Dichloro-5-iodo-3-nitrobenzene: HPLC vs. GC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, ensuring the purity of chemical intermediates is paramount to the integrity of their work. The presence of impurities, even in trace amounts, can have significant downstream effects, impacting reaction yields, inducing side reactions, and compromising the safety and efficacy of the final active pharmaceutical ingredient (API). 1,2-Dichloro-5-iodo-3-nitrobenzene, a key building block in the synthesis of various complex organic molecules, is no exception. Its purity directly influences the quality of subsequent products.

This guide provides an in-depth comparison of two robust analytical techniques for the purity assessment of 1,2-Dichloro-5-iodo-3-nitrobenzene: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) . As a Senior Application Scientist, this document moves beyond a mere recitation of protocols to offer a nuanced, experience-driven perspective on the practical application of these methods. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

The Critical Role of Purity in Synthesis

The isomeric purity of 1,2-Dichloro-5-iodo-3-nitrobenzene is of particular concern. Positional isomers, formed during the nitration or halogenation steps of its synthesis, can possess similar physical properties, making their separation and quantification challenging. These isomeric impurities can lead to the formation of undesired byproducts in subsequent synthetic steps, complicating purification and potentially introducing toxic components into the final product. Therefore, a highly selective and sensitive analytical method is not just a quality control measure; it is a critical component of process understanding and optimization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone of modern analytical chemistry, particularly for the analysis of non-volatile and thermally labile compounds.[1] For a compound like 1,2-Dichloro-5-iodo-3-nitrobenzene, which is a solid at room temperature, HPLC offers a direct and versatile approach to purity assessment.[2]

The Rationale Behind the HPLC Method Design

The selection of an appropriate HPLC method is a systematic process aimed at achieving optimal separation of the main component from any potential impurities. The method detailed below is a reversed-phase HPLC (RP-HPLC) method, which is the most common mode of HPLC due to its applicability to a wide range of non-polar and moderately polar compounds.[3]

The choice of a C18 stationary phase is a logical starting point for halogenated nitroaromatic compounds.[4] The octadecylsilyl (C18) bonded phase provides a hydrophobic surface that interacts with the non-polar regions of the analyte molecules. The separation is then modulated by the composition of the mobile phase , typically a mixture of water and an organic solvent like acetonitrile or methanol. By carefully controlling the ratio of these solvents, we can fine-tune the retention of the analytes on the column. A higher proportion of the organic solvent will decrease retention, while a higher proportion of water will increase it.

UV detection is a robust and widely applicable detection method for aromatic compounds. The nitro and chloro substituents on the benzene ring of 1,2-Dichloro-5-iodo-3-nitrobenzene result in strong UV absorbance, making this a sensitive detection technique.[3] A wavelength of 254 nm is often a good starting point for aromatic compounds as it is a common output of deuterium lamps and provides good sensitivity for many chromophores.[3]

Experimental Protocol: HPLC Purity Assessment

Objective: To determine the purity of a 1,2-Dichloro-5-iodo-3-nitrobenzene sample and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterValueRationale
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)Provides good retention and separation for halogenated aromatic compounds.[3]
Mobile Phase A: Water; B: AcetonitrileA common and effective mobile phase for reversed-phase chromatography.
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and column efficiency.[3]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[3]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection UV at 254 nmHalogenated nitroaromatic compounds exhibit strong absorbance at this wavelength.[3]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 1,2-Dichloro-5-iodo-3-nitrobenzene reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This yields a concentration of approximately 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 1,2-Dichloro-5-iodo-3-nitrobenzene sample into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Filtration: Filter both the standard and sample solutions through a 0.45 µm syringe filter prior to injection to remove any particulate matter that could clog the column.[3]

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate quantitative analysis, a calibration curve can be constructed using a series of standard solutions of known concentrations.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity assessment of 1,2-Dichloro-5-iodo-3-nitrobenzene.

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas Chromatography is a highly efficient separation technique, particularly well-suited for volatile and thermally stable compounds.[5] While 1,2-Dichloro-5-iodo-3-nitrobenzene is a solid, its relatively low melting point and good thermal stability make it amenable to GC analysis.[2]

The Rationale Behind the GC Method Design

The core principle of GC involves partitioning the analyte between a gaseous mobile phase (the carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of a DB-5ms or similar 5% phenyl-methylpolysiloxane stationary phase is a versatile and common choice for the analysis of a wide range of organic compounds, including halogenated aromatics.[3] This stationary phase provides good separation based on boiling point and polarity.

The temperature program is a critical parameter in GC. A temperature ramp is used to elute compounds with a wide range of boiling points. The initial low temperature allows for the trapping and focusing of the analytes at the head of the column, while the gradual increase in temperature facilitates the sequential elution of compounds based on their volatility.

Mass Spectrometry (MS) detection provides a high degree of selectivity and sensitivity.[6] In electron ionization (EI) mode, the analyte molecules are fragmented in a predictable manner, producing a unique mass spectrum that can be used for definitive identification. This is a significant advantage over UV detection, which provides less structural information.

Experimental Protocol: GC-MS Purity Assessment

Objective: To identify and quantify 1,2-Dichloro-5-iodo-3-nitrobenzene and its impurities using GC-MS.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer detector (MSD)

  • Autosampler

Chromatographic Conditions:

ParameterValueRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thicknessA robust and versatile column for the separation of semi-volatile organic compounds.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas that provides good chromatographic efficiency.[3]
Injector Temperature 280 °CEnsures complete volatilization of the analyte without thermal degradation.
Oven Program Initial 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 minA temperature program designed to separate compounds with a range of boiling points.
MS Detector Electron Ionization (EI) mode, scan range m/z 50-400Provides characteristic fragmentation patterns for compound identification.[6]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 1,2-Dichloro-5-iodo-3-nitrobenzene reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.

  • Sample Solution: Accurately weigh approximately 10 mg of the 1,2-Dichloro-5-iodo-3-nitrobenzene sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the same solvent used for the standard.

  • Dilution: Further dilute the solutions as necessary to fall within the linear range of the detector.

Data Analysis:

The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Identification of impurities can be achieved by comparing their mass spectra to a spectral library (e.g., NIST) or by interpreting the fragmentation patterns.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing weigh_gc Accurately Weigh Sample & Standard dissolve_gc Dissolve in Acetone/Ethyl Acetate weigh_gc->dissolve_gc inject_gc Inject into GC-MS System dissolve_gc->inject_gc separate_gc Separation on DB-5ms Column inject_gc->separate_gc detect_ms MS Detection (EI) separate_gc->detect_ms integrate_tic Integrate TIC Peak Areas detect_ms->integrate_tic identify_impurities Identify Impurities by Mass Spectra integrate_tic->identify_impurities calculate_purity_gc Calculate % Purity identify_impurities->calculate_purity_gc

Caption: Workflow for GC-MS purity assessment of 1,2-Dichloro-5-iodo-3-nitrobenzene.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC for the purity assessment of 1,2-Dichloro-5-iodo-3-nitrobenzene depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The following table provides a comparative overview of the two techniques for this application. The data presented is based on typical performance characteristics for the analysis of halogenated nitroaromatic compounds.[3][6]

FeatureHPLC-UVGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent for non-volatile and thermally labile compounds.[1]Ideal for volatile and thermally stable compounds.[5]
Selectivity Good, based on polarity and hydrophobic interactions. Can be enhanced with different column chemistries.Excellent, based on boiling point and polarity. MS detection provides high specificity.[6]
Sensitivity (LOD/LOQ) Good (typically low ng range).Excellent (typically pg to low ng range).[3]
Analysis Time Moderate (typically 15-30 minutes).[5]Fast (typically 10-20 minutes).[5]
Compound Identification Based on retention time comparison with a reference standard. DAD provides UV spectra.Definitive identification through mass spectral library matching and fragmentation patterns.[6]
Potential Issues Co-elution of impurities with similar polarity.Thermal degradation of labile impurities in the injector.
Cost & Complexity Moderate initial cost, ongoing solvent costs. Relatively straightforward operation.Higher initial cost for MS detector. Requires a supply of carrier gas. Can be more complex to operate and maintain.
Logical Comparison of Analytical Workflows

Logical_Comparison cluster_hplc_logic HPLC Logic cluster_gc_logic GC Logic hplc_start Sample in Solution hplc_sep Separation by Polarity/ Hydrophobicity hplc_start->hplc_sep hplc_det Detection by UV Absorbance hplc_sep->hplc_det hplc_id Identification by Retention Time hplc_det->hplc_id hplc_quant Quantification by Peak Area hplc_id->hplc_quant gc_start Volatilized Sample gc_sep Separation by Boiling Point/ Polarity gc_start->gc_sep gc_det Detection by Mass Spectrometry gc_sep->gc_det gc_id Definitive Identification by Mass Spectrum gc_det->gc_id gc_quant Quantification by Peak Area (TIC) gc_id->gc_quant start Purity Assessment of 1,2-Dichloro-5-iodo-3-nitrobenzene start->hplc_start Direct Analysis start->gc_start Requires Volatilization

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.